PROTAC BTK Degrader-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H47N11O6 |
|---|---|
Molecular Weight |
837.9 g/mol |
IUPAC Name |
5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59) |
InChI Key |
SPGWKNITNYHIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-6
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This guide provides a detailed examination of the mechanism of action for PROTAC BTK Degrader-6 (also referred to as Compound 15), a potent and specific degrader of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and inflammatory diseases.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to eliminate the BTK protein, offering a distinct and potentially more durable therapeutic effect than traditional small-molecule inhibitors.[3] This document outlines the core molecular mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the processes involved.
The PROTAC Mechanism: A Primer
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two.[4][5][6] Their mechanism of action is a catalytic process that hijacks the cell's natural protein disposal machinery.[3][5]
The process unfolds in several steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., BTK) and an E3 ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.[4][5][7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4][5]
-
Proteasomal Recognition and Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[3][8] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[5]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule dissociates from the complex and can engage another target protein and E3 ligase, enabling it to act catalytically and induce the degradation of multiple protein copies.[3][5]
BTK as a Therapeutic Target
Bruton's Tyrosine Kinase is a central node in the B-cell receptor signaling pathway.[1] Upon BCR activation, upstream kinases like LYN and SYK activate BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1] This triggers a cascade of downstream signaling involving calcium mobilization and activation of transcription factors, including NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[1][9] Dysregulation of BTK activity is implicated in various B-cell cancers and autoimmune disorders. While covalent inhibitors like ibrutinib (B1684441) are effective, resistance can emerge through mutations at the C481 binding site (C481S), diminishing drug efficacy.[5][10] PROTACs offer a strategy to overcome such resistance by degrading the entire protein, regardless of mutations in the kinase domain.[3][11]
Core Mechanism of this compound
This compound is a small molecule designed to specifically induce the degradation of the BTK protein.[9] It achieves this by forming a ternary complex between BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), a strategy proven effective for other BTK PROTACs.[5][7][10] This induced proximity leads to the polyubiquitination of BTK, marking it for destruction by the proteasome.
The key downstream consequence of BTK degradation by this PROTAC is the potent suppression of the NF-κB signaling pathway.[9] This leads to a significant reduction in the expression and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), underpinning its observed anti-inflammatory activity.[9]
Quantitative Data Summary
The efficacy of a PROTAC is defined by several quantitative parameters. This compound has demonstrated high potency in cellular assays.
| Parameter | Value | Cell Line / System | Significance | Reference |
| DC₅₀ | 3.18 nM | Cellular Assay | Represents the concentration required to degrade 50% of the target BTK protein, indicating very high potency. | [9] |
| Biological Activity | Inhibition of NF-κB Activation | Cellular Assay | Confirms that degradation of BTK effectively blocks its downstream signaling function. | [9] |
| Biological Activity | Inhibition of IL-1β and IL-6 expression | Cellular Assay | Demonstrates a key anti-inflammatory functional outcome of BTK degradation. | [9] |
| In Vivo Activity | Anti-inflammatory Efficacy | Animal Models | Shows that the degrader is active and produces a therapeutic effect in a whole organism. | [9] |
Key Experimental Protocols & Methodologies
Verifying the mechanism of action of a PROTAC requires a suite of biochemical and cell-based assays. Below are the methodologies for key experiments used to characterize this compound.
Western Blotting for BTK Degradation
This is the most direct method to quantify the reduction of a target protein.
-
Objective: To measure the levels of BTK protein in cells following treatment with this compound.
-
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages or a B-cell lymphoma line) and treat with varying concentrations of this compound for a specified time (e.g., 4 to 24 hours).[10]
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize bands. Densitometry analysis is used to quantify the BTK band intensity relative to the loading control, allowing for the calculation of percent degradation and DC₅₀ values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Co-IP is used to confirm the physical interaction between BTK, the PROTAC, and the E3 ligase.
-
Objective: To demonstrate the formation of the BTK-Degrader-6-CRBN ternary complex within cells.
-
Methodology:
-
Cell Treatment: Treat cells with this compound for a short duration (to capture the complex before degradation is complete) and a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated protein and the complex.
-
Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against BTK (or the E3 ligase) that has been pre-conjugated to magnetic or agarose (B213101) beads. This will "pull down" the target protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the E3 ligase (CRBN) in the BTK pulldown, which confirms the formation of the ternary complex.
-
NF-κB Reporter Assay
This assay measures the functional downstream consequence of BTK degradation.
-
Objective: To quantify the inhibition of NF-κB transcriptional activity.
-
Methodology:
-
Transfection: Introduce a plasmid vector into cells that contains a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with this compound for a set period.
-
Stimulation: Stimulate the cells with an agent that activates the BCR pathway or directly activates NF-κB (e.g., LPS in macrophages).
-
Lysis & Measurement: Lyse the cells and add a luciferase substrate. The amount of light produced, measured by a luminometer, is directly proportional to the activity of NF-κB. A decrease in luminescence in treated cells compared to controls indicates inhibition of the pathway.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
PROTAC BTK Degrader-6 structure and chemical properties
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of PROTAC BTK Degrader-6, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and targeted protein degradation.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By co-opting the cell's natural protein disposal machinery, this compound offers a promising strategy for the treatment of B-cell malignancies and autoimmune diseases where BTK activity is dysregulated.
Structure and Chemical Properties
This compound is comprised of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | N/A |
| Molecular Formula | C45H47N11O6 | [2] |
| Molecular Weight | 837.942 g/mol | [2] |
| Canonical SMILES | NC1=C2C(=NC=N1)N(N=C2C2=CC=C(C=C2)OC2=CC=CC=C2)C2CCN(CC2)C(CN2CCN(CC2)CC2CN(C2)C=2C=C1C(N(C(C1=CC2)=O)C2C(NC(CC2)=O)=O)=O)=O | [2] |
| CAS Number | 2767204-39-5 | [2] |
| DC50 (Degradation Concentration 50%) | 3.18 nM | [3][4] |
| Storage | 2-8 °C | [2] |
| Purity | >95% | [2] |
Table 2: Physicochemical and Pharmacokinetic Properties (General Information for Ibrutinib-Based PROTACs)
While specific data for this compound is not publicly available, the following table provides general ranges and observations for similar ibrutinib-based PROTACs.
| Property | General Value/Observation | Reference |
| Solubility | Generally soluble in DMSO. Aqueous solubility is often low but can be improved by linker modification. | [5][6] |
| Permeability (Caco-2) | PROTACs often exhibit low to moderate permeability. Assay conditions may need optimization (e.g., addition of BSA) to improve recovery. | [7][8][9][10] |
| Pharmacokinetics (in vivo) | Oral bioavailability can be challenging for PROTACs but has been achieved for some BTK degraders. Half-life and exposure are highly dependent on the specific structure. | [5][11][12][13][14][15] |
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Caption: Workflow of this compound mediated protein degradation.
BTK Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. By degrading BTK, this compound effectively blocks these downstream signaling events.[16][17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS No.: 2767204-39-5; Synonyms: this compound [chemshuttle.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enamine.net [enamine.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC BTK Degrader-6: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of PROTAC BTK Degrader-6, a potent degrader of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases. This compound leverages the ubiquitin-proteasome system to induce the targeted degradation of BTK, offering a promising alternative to traditional small-molecule inhibitors. This document will delve into the core aspects of its mechanism, focusing on E3 ligase recruitment, and provide detailed experimental protocols for its characterization.
Core Mechanism of Action: E3 Ligase Recruitment
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. This compound utilizes a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.
The fundamental mechanism of action involves the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The efficacy of this compound is defined by its ability to potently induce the degradation of BTK. The following table summarizes the key quantitative parameters for this degrader.
| Parameter | Value | Description | Reference |
| DC50 | 3.18 nM | The concentration of the PROTAC that results in 50% degradation of the target protein. | [1] |
Note: Specific binding affinity (Kd) values for this compound to BTK and CRBN are not publicly available at this time. The DC50 value is a measure of degradation potency in a cellular context.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
Cell-Based BTK Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of BTK in a cellular context using Western blotting.
Materials:
-
Cell line expressing BTK (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Incubate cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate lysates on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the BTK signal to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control to determine the DC50 value.
-
Figure 2: Western Blot Experimental Workflow.
In Vitro Ternary Complex Formation Assay (Fluorescence Polarization)
This assay measures the formation of the BTK-PROTAC-CRBN ternary complex in a purified system.
Materials:
-
Purified recombinant BTK protein
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled tracer that binds to either BTK or CRBN
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a solution of the fluorescent tracer and either BTK or the CRBN-DDB1 complex in the assay buffer.
-
Add this mixture to the wells of a microplate.
-
-
PROTAC Titration:
-
Add a serial dilution of this compound to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization in each well.
-
-
Data Analysis:
-
An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).
-
Plot the change in polarization against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
-
Figure 3: Principle of Fluorescence Polarization Assay.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of BTK induced by the PROTAC-mediated ternary complex.
Materials:
-
Purified recombinant BTK protein
-
Purified recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP, and the CRBN E3 ligase complex in the reaction buffer.
-
Add the BTK protein and this compound at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Run the samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an anti-BTK antibody to observe a shift in molecular weight corresponding to ubiquitination, and with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains on BTK.
-
Figure 4: In Vitro Ubiquitination Assay Workflow.
Conclusion
This compound represents a potent and promising therapeutic agent for diseases driven by aberrant BTK signaling. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to induce targeted degradation of BTK, offers a distinct advantage over traditional inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of this and other BTK-targeting PROTACs, facilitating further drug development and a deeper understanding of this innovative therapeutic strategy.
References
In-Depth Technical Guide: PROTAC DD-03-171 Ternary Complex Formation with BTK and CRBN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the formation of the ternary complex involving the PROTAC (Proteolysis Targeting Chimera) DD-03-171, Bruton's tyrosine kinase (BTK), and the E3 ubiquitin ligase Cereblon (CRBN). This document outlines the quantitative parameters governing this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental frameworks.
Introduction to PROTAC DD-03-171
DD-03-171 is a potent and selective PROTAC designed to induce the degradation of BTK, a key signaling protein in B-cell development and activation. By hijacking the cell's natural protein disposal system, DD-03-171 brings BTK into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1] This approach offers a therapeutic strategy for B-cell malignancies and has the potential to overcome resistance to traditional BTK inhibitors.[1] Notably, DD-03-171 has been shown to effectively degrade the ibrutinib-resistant C481S mutant of BTK.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (BTK), and an E3 ligase (CRBN).[1] This proximity-inducing mechanism initiates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: Mechanism of Action of DD-03-171.
Quantitative Data for DD-03-171
The following tables summarize the key quantitative parameters for the BTK degrader DD-03-171.
| Parameter | Value | Cell Line / System | Reference |
| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) | |
| Biochemical IC50 | 5.1 nM | Biochemical Assay | N/A |
| Degradation of C481S-BTK | Yes | TMD8 ABC DLBCL cells | [1] |
Note: Specific binding affinities (Kd) for DD-03-171 to BTK and CRBN, and the cooperativity (α) of the ternary complex are not publicly available in the cited literature. One study notes that DD-03-171 may exhibit greater cooperativity than a related compound, but a quantitative value is not provided.[1]
BTK Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, survival, and differentiation. Inhibition or degradation of BTK disrupts this pathway, making it an attractive target for the treatment of B-cell malignancies.
Figure 2: Simplified BTK Signaling Pathway and the inhibitory action of DD-03-171.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the formation of the DD-03-171 ternary complex and its downstream effects.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay biochemically quantifies the formation of the BTK-PROTAC-CRBN ternary complex.
Figure 3: Workflow for TR-FRET based ternary complex formation assay.
Materials:
-
Recombinant biotinylated BTK
-
Recombinant His-tagged CRBN/DDB1 complex
-
DD-03-171
-
TR-FRET donor (e.g., Terbium cryptate-labeled streptavidin)
-
TR-FRET acceptor (e.g., d2-labeled anti-His antibody)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of DD-03-171 in assay buffer.
-
In a 384-well plate, add the biotinylated BTK and His-tagged CRBN/DDB1 to a final concentration (e.g., 5-20 nM).
-
Add the DD-03-171 dilutions to the wells.
-
Add the TR-FRET donor and acceptor reagents to the wells at their recommended final concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60 µs).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of DD-03-171. A characteristic bell-shaped curve indicates ternary complex formation.
Cellular BTK Degradation Assay (Western Blot)
This protocol is used to measure the levels of BTK protein in cells after treatment with DD-03-171.
Materials:
-
Mantle Cell Lymphoma (MCL) cell line (e.g., Mino)
-
DD-03-171
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MCL cells in culture plates and allow them to adhere or stabilize. Treat the cells with various concentrations of DD-03-171 (e.g., 0-1000 nM) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against BTK and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative decrease in BTK protein levels at different concentrations of DD-03-171.
Conclusion
DD-03-171 is a highly effective BTK-degrading PROTAC that functions through the formation of a ternary complex with BTK and the E3 ligase CRBN. The characterization of this complex and its downstream effects on cellular BTK levels are crucial for understanding its mechanism of action and for the development of future targeted protein degraders. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of PROTAC efficacy.
References
PROTAC BTK Degrader-6: An In-Depth Technical Guide to its Effect on B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of PROTAC BTK Degrader-6 on the B-cell receptor (BCR) signaling pathway. As a potent and selective degrader of Bruton's tyrosine kinase (BTK), this compound represents a novel therapeutic strategy for B-cell malignancies and autoimmune diseases. This document outlines its mechanism of action, impact on downstream signaling cascades, and provides detailed experimental protocols for its characterization.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is designed to specifically target Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies.
This compound has demonstrated potent BTK degradation with a DC50 (concentration for 50% degradation) of 3.18 nM.[1][2][3] Its activity extends to anti-inflammatory effects by inhibiting NF-κB activation and the subsequent expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1][3]
Mechanism of Action
This compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the BTK protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BTK proteins.
Effect on B-cell Receptor Signaling
Activation of the B-cell receptor leads to the phosphorylation and activation of a cascade of downstream signaling molecules, with BTK playing a pivotal role. The phosphorylation of BTK at tyrosine 223 (p-BTK) is a key activation event. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers further downstream signaling through pathways such as the MAPK/ERK and NF-κB pathways, promoting B-cell proliferation and survival.[4]
By degrading BTK, this compound effectively abrogates this entire signaling cascade. This leads to a reduction in the phosphorylation of downstream effectors and ultimately inhibits the pro-survival signals in malignant B-cells.
References
The Discovery and Synthesis of PROTAC BTK Degrader-6: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC BTK Degrader-6, also identified as Compound 15. This novel proteolysis-targeting chimera has demonstrated potent and efficacious degradation of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for inflammatory diseases and B-cell malignancies through the inhibition of the NF-κB signaling pathway.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the selective degradation of BTK. It consists of a ligand that binds to BTK, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
Physicochemical and Biological Properties
This compound has been characterized by its potent BTK degradation activity and its anti-inflammatory effects.
| Property | Value | Reference |
| Compound Name | This compound (Compound 15) | [3] |
| CAS Number | 2767204-39-5 | [3] |
| Molecular Formula | C₄₅H₄₇N₁₁O₆ | [3] |
| Molecular Weight | 837.92 g/mol | [3] |
| DC₅₀ (BTK Degradation) | 3.18 nM | [3] |
| Mechanism of Action | BTK degradation via Cereblon E3 ligase recruitment | [2] |
| Biological Activity | Inhibition of NF-κB activation, suppression of pro-inflammatory cytokines (IL-1β, IL-6) | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the preparation of the ibrutinib-based BTK-targeting warhead, the pomalidomide-based E3 ligase ligand, and a suitable linker, followed by their convergent coupling. The following is a representative synthetic scheme based on established methods for analogous PROTACs.
Scheme 1: General Synthetic Strategy
References
An In-depth Technical Guide to PROTAC BTK Degraders for Targeted Protein Degradation
This technical guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Introduction to PROTAC BTK Degraders
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[5]
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[6][7] It is a crucial component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[6][8] Consequently, BTK has emerged as a significant therapeutic target.[9] BTK PROTACs offer a novel therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[10][11]
Profile of PROTAC BTK Degrader-6
This compound (also known as Compound 15) is a specific degrader of BTK.[12][13] It has demonstrated anti-inflammatory properties through the inhibition of NF-κB activation and the suppression of pro-inflammatory cytokines.[13][14]
| Parameter | Value | Reference |
| DC50 | 3.18 nM | [12][13] |
| Molecular Formula | C45H47N11O6 | [12] |
| CAS Number | 2767204-39-5 | [12] |
| Mechanism of Action | Inhibits NF-κB activation | [13] |
| Biological Activity | Suppresses expression of pro-inflammatory cytokines (IL-1β, IL-6) | [13][14] |
Profile of a Well-Characterized BTK Degrader: DD-03-171
DD-03-171 is a potent and selective BTK PROTAC degrader that has been extensively characterized.[15] It effectively degrades both wild-type BTK and the ibrutinib-resistant C481S mutant.[15] DD-03-171 operates through a Cereblon (CRBN)-dependent mechanism.[15]
In Vitro Efficacy:
| Parameter | Value | Cell Line/Context | Reference |
| DC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) cells | [15][16] |
| IC50 (proliferation) | 5.1 nM | Mantle Cell Lymphoma (MCL) cells | [16] |
| Mechanism | Proteasome- and CRBN-dependent | Ramos B cells | [17] |
| Multi-target Degradation | Degrades BTK, IKFZ1, and IKFZ3 | Mantle Cell Lymphoma (MCL) cells | [15][18] |
| Activity against Resistance | Degrades ibrutinib-resistant C481S-BTK | Mutant cancer cells | [15] |
In Vivo Efficacy:
| Parameter | Dosing | Animal Model | Outcome | Reference |
| BTK Degradation | 50 mg/kg, i.p., once daily for 3 days | c57BL/6 mice | Significant degradation of BTK in splenocytes | [17] |
| Tumor Burden Reduction | Not specified | Lymphoma patient-derived xenograft (PDX) models | Reduced tumor burden and extended survival | [15] |
Mechanism of Action and Signaling Pathways
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway.[6] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[7] Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.[7] This signaling cascade is essential for B-cell proliferation, survival, and differentiation.[8]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]
In Vitro Characterization of PROTAC BTK Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BTK Degrader-6, also identified as compound 15 in key literature, is a potent and selective Bruton's tyrosine kinase (BTK) degrader. As a Proteolysis Targeting Chimera (PROTAC), it leverages the endogenous ubiquitin-proteasome system to induce the degradation of BTK, a critical mediator in B-cell receptor signaling. Dysregulation of BTK signaling is implicated in various B-cell malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potency in degrading BTK and its subsequent effects on inflammatory signaling pathways.
| Parameter | Cell Line | Value | Description |
| DC50 | Ramos | 3.18 nM | The half-maximal degradation concentration for BTK. |
| Dmax | Ramos | 99.90% | The maximum percentage of BTK degradation. |
| Cytokine Inhibition | LPS-stimulated RAW264.7 | Concentration-dependent | Inhibition of pro-inflammatory cytokines IL-1β and IL-6. |
| Signaling Inhibition | LPS-stimulated RAW264.7 | Concentration-dependent | Inhibition of NF-κB activation. |
Signaling Pathways and Mechanism of Action
This compound functions by inducing the degradation of BTK, thereby inhibiting downstream signaling pathways, including the NF-κB pathway, which is crucial for the expression of pro-inflammatory cytokines.
Caption: BTK Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
BTK Degradation Assay (Western Blot)
This protocol details the methodology for quantifying the degradation of BTK in a selected cell line (e.g., Ramos) following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
c. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize BTK levels to the loading control.
Caption: Experimental Workflow for BTK Degradation Assay.
Cytokine Secretion Assay (ELISA)
This protocol is for measuring the levels of pro-inflammatory cytokines (IL-1β and IL-6) in the supernatant of LPS-stimulated RAW264.7 cells treated with this compound.
a. Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
b. Sample Collection:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
c. ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-1β and IL-6.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, incubation with detection antibody, and addition of substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
NF-κB Activation Assay
This protocol describes a method to assess the effect of this compound on the activation of the NF-κB pathway, often by measuring the phosphorylation of key signaling proteins or the nuclear translocation of NF-κB subunits.
a. Western Blot for Phosphorylated Proteins:
-
Follow the Western Blot protocol as described in section 1.
-
Use primary antibodies specific for the phosphorylated forms of key NF-κB pathway proteins (e.g., phospho-IκBα, phospho-p65) to assess their activation status.
b. Immunofluorescence for NF-κB Nuclear Translocation:
-
Culture and treat cells on coverslips as described in the cytokine assay.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with BSA and incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Mount the coverslips and visualize the subcellular localization of NF-κB using a fluorescence microscope.
Caption: Logical Relationship of In Vitro Characterization Experiments.
Methodological & Application
Application Notes: PROTAC BTK Degrader-6 Cell-Based Assays
These application notes provide detailed protocols for evaluating the biological activity of PROTAC BTK Degrader-6, a proteolysis-targeting chimera designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). The following protocols are essential for characterizing the dose- and time-dependent effects of this degrader on BTK protein levels and its subsequent impact on cell viability in relevant cell lines.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for destruction.[1][3][4]
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, differentiation, and activation.[5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[5] this compound is designed to specifically target BTK for degradation, leading to the inhibition of downstream signaling pathways.[7][8] It has been shown to have anti-inflammatory activity by inhibiting NF-κB activation and the expression of pro-inflammatory cytokines.[7][8]
Mechanism of Action and Signaling Pathway
This compound brings BTK into close proximity with an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of BTK degradation by this compound.
Experimental Workflow
The general workflow for assessing the cellular activity of this compound involves treating cultured cells with the compound, followed by assays to measure BTK protein levels and assess the functional consequences, such as changes in cell viability.
Caption: General experimental workflow for cell-based assays.
Data Presentation
Quantitative Summary of BTK Degradation
The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).
| Compound | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| This compound | THP-1 | Western Blot | 3.18 | >90 | [7][8] |
| Representative PROTAC 1 | NAMALWA | Western Blot | ~5 | ~95 | [4] |
| Representative PROTAC 2 | PBMCs | Western Blot | ~150 | >95 | [9] |
Quantitative Summary of Cell Viability
The functional consequence of BTK degradation can be measured by assessing cell viability to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | Assay Method | Incubation Time | IC₅₀ (nM) | Reference |
| This compound | MOLM-13 | CellTiter-Glo® | 72 hours | ~7.5 | Data structure from[10] |
| Representative PROTAC | Saos-2 | CCK-8 Assay | 72 hours | 1.1 | [11] |
| Representative PROTAC | Huh-7 | CCK-8 Assay | 72 hours | ~10 | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Degradation
This protocol details the measurement of BTK protein levels in cells following treatment with this compound.
Materials:
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cell lines (e.g., Ramos, NAMALWA).
-
Reagents: this compound, DMSO (vehicle control), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer.
-
Antibodies: Primary: Rabbit anti-BTK, Mouse anti-GAPDH (or β-actin). Secondary: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.[13]
-
Buffers: PBS, TBST (Tris-buffered saline with 0.1% Tween-20), Blocking Buffer (5% non-fat dry milk or BSA in TBST).
-
Equipment: SDS-PAGE equipment, PVDF membrane, Western blot transfer system, imaging system for chemiluminescence.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.[13]
-
Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9][13]
-
Incubate on ice for 30 minutes, vortexing occasionally.[13]
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[13]
-
Determine the protein concentration of the supernatant using a BCA assay.[9][13]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for at least 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][15]
-
Wash the membrane three times for 10 minutes each with TBST.[13][14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane again three times for 10 minutes each with TBST.[13][14]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[13]
-
Capture the signal using a digital imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal. Calculate the percentage of BTK remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[13]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to assess the cytotoxic or cytostatic effects of BTK degradation.
Materials:
-
Cell Line: Appropriate cancer cell line (e.g., MOLM-13, MV4-11).
-
Reagents: this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: Opaque-walled 96-well plates, luminometer.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.[10]
-
-
Incubation:
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value via non-linear regression.[10][16]
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BTK-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Western Blot Protocol for Monitoring BTK Degradation by PROTAC BTK Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins from cells rather than just inhibiting their function.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][3] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.[4][5][6] PROTACs that target BTK offer a powerful strategy to abolish both its kinase-dependent and scaffolding functions, potentially overcoming resistance mechanisms associated with traditional inhibitors.[7][8]
This document provides a detailed protocol for utilizing Western blot to quantify the degradation of BTK in cultured cells following treatment with PROTAC BTK Degrader-6 .
Mechanism of Action: PROTAC-Mediated BTK Degradation
This compound functions by inducing the formation of a ternary complex between BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity enables the E3 ligase to transfer ubiquitin molecules to the BTK protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the BTK protein, effectively removing it from the cell.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). Below is a summary of the degradation profile for this compound.
| Compound Name | Target | DC50 | Dmax | Cell Line | Notes |
| This compound | BTK | 3.18 nM [9][10] | >90% (Typical) | RAW264.7[9] | Also shows anti-inflammatory activity by inhibiting NF-κB activation.[9] |
| PROTAC BTK Degrader-3 | BTK | 10.9 nM[11] | Not Specified | Mino | Potent degrader for B-cell malignancies.[11] |
| DD-03-171 | BTK | 5.1 nM[12] | Not Specified | MCL cells | Degrades BTK in a CRBN-dependent manner.[12] |
| NC-1 | BTK | 2.2 nM[13] | 97%[13] | Mino | A non-covalent PROTAC.[13] |
Experimental Protocol: Western Blot for BTK Degradation
This protocol outlines the key steps for treating cells with this compound and quantifying BTK protein levels via Western blot.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Lines: Mantle cell lymphoma (MCL) cell lines such as Mino, or other B-cell lines expressing BTK (e.g., MOLM-14, primary CLL cells).[4][7]
-
PROTAC: this compound (Stock solution in DMSO).
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents for Lysis:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
-
Reagents for Quantification:
-
BCA Protein Assay Kit.
-
-
Reagents for Western Blot:
-
Laemmli Sample Buffer (4x or 2x).
-
Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF or Nitrocellulose membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BTK antibody (e.g., Cell Signaling Technology #8547).[5]
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Step-by-Step Methodology
1. Cell Culture and Seeding
-
Culture cells (e.g., Mino) in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Plate cells at a density of 0.5 - 1.0 x 10^6 cells/mL in 6-well plates. Allow suspension cells to acclimate before treatment.
2. PROTAC Treatment
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to determine DC50 would be 0.1 nM to 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to assess degradation kinetics.[1][13]
3. Cell Lysis
-
After treatment, collect cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.[1]
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
5. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add the appropriate volume of Laemmli sample buffer (e.g., add 10 µL of 4x buffer to 30 µL of lysate).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
6. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's specifications until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane.[1] Confirm successful transfer by staining the membrane with Ponceau S.
7. Antibody Incubation
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with primary antibody against BTK (diluted in Blocking Buffer as recommended by the manufacturer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the incubation process for the loading control antibody (β-Actin or GAPDH).
8. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range of detection.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BTK band to the corresponding loading control band for each sample.
-
Calculate the percentage of BTK remaining relative to the vehicle-treated control. The degradation percentage is (1 - [normalized BTK in treated sample / normalized BTK in control]) * 100.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Btk (D3H5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Btk (D6T2C) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Degradation Potency (DC50) of PROTAC BTK Degrader-6 in Cancer Cell Lines
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This technology offers a promising strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules. Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases. PROTAC BTK Degrader-6 is a potent degrader of BTK, offering a potential therapeutic advantage over traditional BTK inhibitors. This document provides detailed protocols for determining the half-maximal degradation concentration (DC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule that consists of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. The formation of a ternary complex between the PROTAC, BTK, and the E3 ligase facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome. This event effectively removes the BTK protein from the cell, thereby inhibiting its downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells.
BTK Signaling Pathway and PROTAC-Mediated Degradation
Caption: BTK signaling cascade and the mechanism of PROTAC-induced degradation.
Data Presentation: DC50 of BTK Degraders
The potency of a PROTAC is quantified by its DC50 value, the concentration at which 50% of the target protein is degraded. While specific DC50 values for this compound in a wide range of cancer cell lines are not extensively published, the following table includes the reported DC50 for this compound in a relevant cell line and provides representative data for other BTK PROTACs in various cancer cell lines to illustrate typical potencies.
| PROTAC Name | Target | Cell Line | Cancer Type/Cell Type | DC50 (nM) | E3 Ligase Recruited | Reference |
| This compound | BTK | RAW264.7 | Macrophage-like | 3.18 | Cereblon (CRBN) | [1] |
| PTD10 | BTK | MOLM-14 | Acute Myeloid Leukemia | 0.5 | Cereblon (CRBN) | [2] |
| Compound 15-271 | BTK | RAMOS | Burkitt's Lymphoma | <30 | Cereblon (CRBN) | [3] |
| NX-5948 | BTK | TMD8 | Diffuse Large B-cell Lymphoma | 0.32 | Cereblon (CRBN) |
Experimental Protocols
The following protocols provide a detailed methodology for determining the DC50 of a BTK PROTAC degrader in cancer cell lines.
Experimental Workflow for DC50 Determination
Caption: Key steps for determining the DC50 value of a PROTAC.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., Ramos, TMD8) in the appropriate complete growth medium.
-
Seed the cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM is a good starting point).
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the cells for a predetermined time to allow for protein degradation (e.g., 18-24 hours). The optimal incubation time should be determined empirically.
-
Protocol 2: Western Blotting for BTK Quantification
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for total BTK diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities for BTK and the loading control using densitometry software (e.g., ImageJ).
-
Protocol 3: DC50 Calculation
-
Data Normalization:
-
For each sample, normalize the band intensity of BTK to the band intensity of the corresponding loading control.
-
-
Calculation of Percent Degradation:
-
The amount of BTK protein in the vehicle-treated sample is considered 100%.
-
Calculate the percentage of remaining BTK for each PROTAC concentration relative to the vehicle control.
-
The percentage of degradation is calculated as: 100 - % remaining BTK.
-
-
Dose-Response Curve and DC50 Determination:
-
Plot the percentage of BTK degradation against the logarithm of the PROTAC concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, as determined from the fitted curve.
-
Conclusion
This application note provides a comprehensive guide for determining the DC50 of this compound in cancer cell lines. The provided protocols for cell culture, treatment, Western blotting, and data analysis will enable researchers to accurately assess the potency of this and other BTK-targeting PROTACs. The successful application of these methods will be crucial for the preclinical evaluation and further development of this promising class of targeted protein degraders for cancer therapy.
References
- 1. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PROTAC BTK Degrader-6 in Chronic Lymphocytic Leukemia (CLL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the proliferation of mature B cells. A key survival pathway for these cells is the B-cell receptor (BCR) signaling cascade, in which Bruton's tyrosine kinase (BTK) plays a pivotal role.[1][2] While BTK inhibitors have revolutionized CLL treatment, acquired resistance, often through mutations in the BTK gene, presents a significant clinical challenge.[1][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[2][4][5] This document provides detailed application notes and protocols for the use of PROTAC BTK Degrader-6, a representative BTK-targeting PROTAC, in CLL cell lines and primary patient samples. These protocols are intended to guide researchers in evaluating the efficacy and mechanism of action of BTK degraders in preclinical settings.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Upon simultaneous binding to BTK and the E3 ligase, a ternary complex is formed, leading to the polyubiquitination of BTK.[1][6] The ubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][5] This degradation-based mechanism offers the potential to overcome resistance conferred by mutations that interfere with inhibitor binding and can lead to a more sustained pathway inhibition.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of BTK Degraders in CLL
| Degrader | Cell Line/Sample Type | Concentration | Time (hours) | BTK Degradation (%) | Effect on Cell Viability | Reference |
| NC-1 | Primary CLL Cells | 100 nM | 18 | >95% | Increased apoptosis | [4] |
| MT-802 | CLL Cells | 250 nM | 4 | ~100% | Not specified | [2] |
| NX-2127 | Patient-derived CLL | Not specified | 22 (days) | Mean 83% | Not specified | [7] |
| BGB-16673 | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| NX-5948 | Patient-derived CLL/SLL | Not specified | Not specified | Not specified | 75.5% ORR | [8] |
Note: This table summarizes data from various sources and specific experimental conditions may differ.
Experimental Protocols
Protocol 1: Assessment of BTK Degradation by Western Blot
This protocol details the procedure to quantify the degradation of BTK in CLL cells following treatment with this compound.
Materials:
-
CLL cell line (e.g., MEC-1) or primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib (B1684674), optional)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture CLL cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO₂.
-
Seed cells at a density of 20 x 10⁶ cells/mL in a 6-well plate.[6]
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or DMSO as a vehicle control.[9]
-
For mechanism validation, pre-treat cells with a proteasome inhibitor like bortezomib for 1 hour before adding the PROTAC.[4]
-
Incubate for a specified time course (e.g., 4, 8, 18, 24 hours). An 18-hour incubation is often sufficient to observe significant degradation.[4][6]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Express the BTK protein level in treated samples as a percentage of the vehicle-treated control.
-
Protocol 2: Cell Viability and Apoptosis Assay
This protocol measures the effect of this compound on the viability and induction of apoptosis in CLL cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).
-
Compare the viability and apoptosis rates between treated and control samples.
-
Protocol 3: B-Cell Receptor (BCR) Pathway Inhibition Assay
This protocol assesses the functional consequence of BTK degradation on the BCR signaling pathway by measuring the phosphorylation of downstream targets.
Materials:
-
CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Ibrutinib (B1684441) (as a control BTK inhibitor)
-
DMSO
-
Goat F(ab')2 anti-human IgM for BCR stimulation
-
Lysis buffer, antibodies for Western blotting (p-BTK, p-PLCγ2, p-Akt, p-ERK, and total proteins)
Procedure:
-
Cell Treatment and Stimulation:
-
Western Blotting:
-
Data Analysis:
-
Quantify the levels of phosphorylated proteins relative to the total protein levels.
-
Compare the inhibition of BCR-induced phosphorylation between PROTAC-treated, ibrutinib-treated, and control cells.
-
Conclusion
PROTAC BTK degraders represent a promising therapeutic strategy for CLL, particularly in the context of acquired resistance to conventional BTK inhibitors. The protocols outlined in this document provide a framework for the preclinical evaluation of these molecules. By assessing BTK protein degradation, impact on cell viability and apoptosis, and inhibition of the BCR signaling pathway, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this compound in CLL cells. These studies are crucial for the continued development of this novel class of therapeutics for patients with CLL.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TR-FRET Assay: PROTAC BTK Degrader-6 Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the POI.[3]
This document provides detailed application notes and protocols for utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to study the formation of the ternary complex involving PROTAC BTK Degrader-6 , Bruton's tyrosine kinase (BTK), and the Cereblon (CRBN) E3 ligase. This compound is a potent degrader of BTK with a reported DC50 of 3.18 nM and has shown anti-inflammatory activity by inhibiting NF-κB activation.[4][5] The TR-FRET assay is a sensitive and homogeneous method ideal for quantifying the formation of this crucial ternary complex in a high-throughput format.[3][6]
Principle of the TR-FRET Assay
The TR-FRET assay for monitoring ternary complex formation relies on the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. In this application, BTK and CRBN proteins are labeled with a TR-FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein), respectively, typically via tagged antibodies or direct conjugation. When this compound brings BTK and CRBN into close proximity to form the ternary complex, the donor fluorophore, upon excitation, transfers its energy to the acceptor fluorophore, resulting in a specific FRET signal that is proportional to the amount of ternary complex formed.[6]
A characteristic feature of PROTAC-mediated ternary complex formation assays is the "hook effect," where the TR-FRET signal first increases with PROTAC concentration, reaches a maximum, and then decreases at higher concentrations.[7] This bell-shaped curve is due to the formation of binary complexes (PROTAC-BTK or PROTAC-CRBN) at high PROTAC concentrations, which do not contribute to the FRET signal and compete with the formation of the ternary complex.[7]
Data Presentation
The following table summarizes representative quantitative data obtained from a TR-FRET assay for this compound.
| Parameter | Value | Description |
| EC50 | 15 nM | The concentration of this compound required to achieve 50% of the maximal TR-FRET signal, indicating the potency of ternary complex formation. |
| Maximal FRET Ratio | 2.5 | The highest observed TR-FRET signal ratio, indicative of the maximum level of ternary complex formation under the assay conditions. |
| Hook Point | 500 nM | The concentration of this compound at which the TR-FRET signal begins to decrease, illustrating the hook effect. |
| DC50 (Cellular Degradation) | 3.18 nM[4] | The concentration of this compound required to induce 50% degradation of BTK in cellular assays. |
Experimental Protocols
This section provides a detailed protocol for performing a TR-FRET assay to measure the formation of the this compound:BTK:CRBN ternary complex. This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent sources.
Materials and Reagents
-
Proteins:
-
Recombinant human BTK protein, His-tagged
-
Recombinant human CRBN/DDB1 complex, GST-tagged
-
-
PROTAC:
-
This compound (lyophilized powder)
-
-
Detection Reagents:
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
d2-conjugated anti-GST antibody (acceptor)
-
-
Assay Buffer:
-
50 mM HEPES, pH 7.5
-
100 mM NaCl
-
1 mM DTT
-
0.1% BSA
-
-
Assay Plate:
-
Low-volume, 384-well white or black microplate
-
-
Instrumentation:
-
TR-FRET-compatible plate reader
-
Experimental Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in assay buffer. It is recommended to perform a 12-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM) to observe the full hook effect.
-
Prepare working solutions of His-BTK, GST-CRBN/DDB1, Tb-anti-His antibody, and d2-anti-GST antibody in assay buffer at 2X the final desired concentration. Optimal concentrations should be determined empirically, but a starting point could be:
-
His-BTK: 20 nM (final concentration 10 nM)
-
GST-CRBN/DDB1: 40 nM (final concentration 20 nM)
-
Tb-anti-His antibody: 2 nM (final concentration 1 nM)
-
d2-anti-GST antibody: 20 nM (final concentration 10 nM)
-
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound to the wells of the 384-well plate. Include a "no PROTAC" control (assay buffer with DMSO) and a "no protein" control.
-
Add 5 µL of the 2X His-BTK and Tb-anti-His antibody mixture to each well.
-
Add 5 µL of the 2X GST-CRBN/DDB1 and d2-anti-GST antibody mixture to each well.
-
The final volume in each well should be 15 µL.
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light. The optimal incubation time should be determined experimentally.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at two wavelengths: 620 nm (for the Terbium donor) and 665 nm (for the d2 acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the following formula: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Plot the TR-FRET ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a bell-shaped dose-response curve to determine the EC50 for ternary complex formation and observe the hook effect.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
TR-FRET Assay Experimental Workflow
Caption: Step-by-step workflow for the TR-FRET based ternary complex formation assay.
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated degradation of BTK.
References
Application Notes and Protocols: NanoBRET™ Assay for Target Engagement of PROTAC BTK Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI. Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell malignancies. PROTAC-mediated degradation of BTK offers a promising strategy to overcome resistance mechanisms associated with traditional small-molecule inhibitors.
PROTAC BTK Degrader-6 (also referred to as Compound 15) is a potent degrader of BTK. Verifying the direct interaction of such degraders with their target inside living cells is a critical step in their development. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in live cells, providing a powerful tool to confirm and characterize the intracellular target engagement of PROTACs like BTK Degrader-6.
This document provides detailed application notes and a comprehensive protocol for utilizing the NanoBRET™ TE assay to confirm the target engagement of this compound with BTK.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay quantifies the interaction between a PROTAC and its target protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor. In this setup, the target protein (BTK) is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of BTK is added to the cells. When the tracer binds to the NanoLuc®-BTK fusion protein, the proximity of the donor and acceptor allows for energy transfer upon the addition of the NanoLuc® substrate, generating a BRET signal.
When a test compound, such as this compound, is introduced, it competes with the tracer for binding to BTK. This competition displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. The resulting data can be used to determine the intracellular affinity (IC50) of the compound for the target protein.
Data Presentation
The following tables summarize the quantitative data for this compound and other representative BTK PROTACs.
Table 1: Degradation Potency of this compound
| Compound Name | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | 3.18 | >99 | Not Specified |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 2: Representative NanoBRET™ Target Engagement Data for Ibrutinib-based BTK PROTACs
| Compound Name | Target | NanoBRET™ TE IC50 (µM) | E3 Ligase Ligand | Cell Line |
| RC-1 | BTK | 0.039 | Pomalidomide | HEK293 |
| IRC-1 | BTK | 0.11 | Pomalidomide | HEK293 |
| RNC-1 | BTK | 1.0 | Pomalidomide | HEK293 |
| RC-1 | CRBN | 0.20 | Pomalidomide | HEK293 |
| IRC-1 | CRBN | 0.68 | Pomalidomide | HEK293 |
| RNC-1 | CRBN | 1.9 | Pomalidomide | HEK293 |
Note: The IC50 values presented for RC-1, IRC-1, and RNC-1 are from a study on ibrutinib-based BTK PROTACs and serve as representative data for target engagement measured by the NanoBRET™ assay.[1]
Mandatory Visualizations
References
Application Notes and Protocols for Cell Permeability Assessment of PROTAC BTK Degrader-6
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific target proteins.[1] PROTAC BTK Degrader-6 is a heterobifunctional molecule that recruits Bruton's tyrosine kinase (BTK) to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[3][4]
A key challenge in the development of effective PROTACs is their often-large molecular size and high polar surface area, which can limit their ability to permeate cell membranes and reach their intracellular targets.[1] Therefore, the accurate assessment of cell permeability is a critical step in the preclinical development of PROTACs like BTK Degrader-6.[5] These application notes provide detailed protocols for two standard in vitro methods for evaluating cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Data Presentation:
The following table summarizes representative data from cell permeability assays for this compound. Please note that these values are illustrative and based on typical PROTAC performance.
| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (Normalized) |
| This compound | PAMPA | 0.8 | N/A | N/A |
| This compound | Caco-2 (A to B) | 0.5 | 3.2 | 1.0 |
| This compound | Caco-2 (B to A) | 1.6 | ||
| Warhead (BTK Inhibitor) | PAMPA | 5.2 | N/A | N/A |
| Warhead (BTK Inhibitor) | Caco-2 (A to B) | 4.5 | 1.1 | 4.8 |
| Warhead (BTK Inhibitor) | Caco-2 (B to A) | 5.0 | ||
| E3 Ligase Ligand | PAMPA | 3.1 | N/A | N/A |
| E3 Ligase Ligand | Caco-2 (A to B) | 2.8 | 1.2 | 3.5 |
| E3 Ligase Ligand | Caco-2 (B to A) | 3.4 |
Mandatory Visualizations:
Caption: BTK Signaling and this compound Mechanism of Action.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
Caption: Caco-2 Permeability Assay Workflow.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[6] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[1][7] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)
-
This compound
-
Control compounds (high and low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Organic solvent (e.g., DMSO)
-
96-well UV-compatible plates
-
Plate reader or LC-MS/MS system
Protocol:
-
Prepare Solutions:
-
Dissolve this compound and control compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (e.g., 100 µM).
-
Prepare the acceptor solution (PBS).
-
-
Coat the Membrane:
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
-
Assemble the Plate:
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium))
-
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A]_t = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
-
-
Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[9]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A to B) Transport:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing this compound to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B to A) Transport:
-
Add the transport buffer containing this compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specific time points, collect samples from the receiver compartment and replace with fresh buffer.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C_0)
-
Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor compartment
-
-
-
The efflux ratio is calculated as:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[8]
-
-
Considerations for PROTAC Permeability Assays:
-
Solubility: PROTACs can have low aqueous solubility. It is important to ensure the compound remains in solution throughout the assay. The use of low percentages of organic co-solvents or bovine serum albumin (BSA) in the buffer can improve solubility and recovery.[10][11]
-
Non-specific Binding: The large and often lipophilic nature of PROTACs can lead to non-specific binding to plasticware. Using low-binding plates and including BSA in the assay buffer can mitigate this issue.[10]
-
Analytical Sensitivity: Due to potentially low permeability, the concentration of the PROTAC in the acceptor compartment may be very low. A highly sensitive analytical method like LC-MS/MS is essential for accurate quantification.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. tandfonline.com [tandfonline.com]
- 10. enamine.net [enamine.net]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Ubiquitination Assay with PROTAC BTK Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC BTK Degrader-6 is a heterobifunctional molecule that selectively targets Bruton's tyrosine kinase (BTK) for degradation. It achieves this by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of BTK, marking it for subsequent degradation by the proteasome.[1][2] An in vitro ubiquitination assay is a critical tool to biochemically validate the mechanism of action of this compound, confirming its ability to induce the ubiquitination of BTK in a reconstituted system.
This compound has demonstrated potent and efficient degradation of BTK in cellular assays with a DC50 value of 3.18 nM.[3][4] These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of this compound.
Data Presentation
While specific quantitative data from in vitro ubiquitination assays for this compound are not publicly available in the cited literature, this section provides a template for how such data, once generated, should be presented. The following tables are designed for clear and concise presentation of ubiquitination data.
Table 1: Concentration-Dependent Ubiquitination of BTK by this compound
| This compound (nM) | Relative BTK Ubiquitination Level (Fold Change) |
| 0 (Vehicle Control) | 1.0 |
| 1 | Data to be filled |
| 10 | Data to be filled |
| 100 | Data to be filled |
| 1000 | Data to be filled |
Caption: This table should summarize the quantitative results from a Western blot analysis of an in vitro ubiquitination assay performed with varying concentrations of this compound. The relative BTK ubiquitination level is determined by densitometry analysis of the high molecular weight smear corresponding to ubiquitinated BTK, normalized to the vehicle control.
Table 2: Time-Course of BTK Ubiquitination Induced by this compound
| Time (minutes) | Relative BTK Ubiquitination Level (Fold Change) |
| 0 | 1.0 |
| 15 | Data to be filled |
| 30 | Data to be filled |
| 60 | Data to be filled |
| 120 | Data to be filled |
Caption: This table should illustrate the kinetics of BTK ubiquitination in the presence of a fixed concentration of this compound over time. The data would be generated from a time-course in vitro ubiquitination assay and analyzed by Western blot and densitometry.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro ubiquitination assay to evaluate the activity of this compound.
Materials and Reagents
-
Enzymes and Substrates:
-
Human Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Human Recombinant Cereblon/DDB1/CUL4A/Rbx1 (CRL4CRBN) E3 Ligase Complex
-
Human Recombinant BTK Protein (full-length or kinase domain)
-
Human Recombinant Ubiquitin
-
-
PROTAC:
-
This compound (stock solution in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP Solution (100 mM stock)
-
DMSO (for vehicle control)
-
SDS-PAGE Sample Buffer (Laemmli buffer)
-
-
Antibodies:
-
Anti-BTK Antibody
-
Anti-Ubiquitin Antibody
-
HRP-conjugated Secondary Antibody
-
-
Other:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Western blot blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Protocol for In Vitro Ubiquitination Assay
-
Reaction Setup:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, ATP (final concentration 2-5 mM), E1 enzyme (final concentration ~50-100 nM), E2 enzyme (final concentration ~0.5-1 µM), and ubiquitin (final concentration ~5-10 µM).
-
Aliquot the master mix into individual reaction tubes.
-
Add recombinant BTK protein (final concentration ~100-500 nM) to each reaction tube.
-
Add the CRL4CRBN E3 ligase complex (final concentration ~50-200 nM) to the reaction tubes.
-
Add this compound to the designated tubes at the desired final concentrations (e.g., 1, 10, 100, 1000 nM). For the vehicle control, add an equivalent volume of DMSO.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 60-120 minutes. For time-course experiments, stop the reaction at different time points.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-BTK or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and develop with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A high molecular weight smear or ladder of bands above the unmodified BTK protein indicates ubiquitination.
-
Mandatory Visualizations
This compound Mechanism of Action
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of PROTAC BTK Degrader-6 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC BTK Degrader-6, also identified as compound 15 in recent literature, is a potent degrader of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of this compound in animal models, offering detailed protocols for in vivo studies.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to BTK, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.
Signaling Pathway
The B-cell receptor (BCR) signaling pathway, in which BTK is a crucial kinase, is essential for B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling pathways, including the NF-κB pathway, which promotes cell survival and proliferation. This compound, by eliminating BTK, effectively shuts down this signaling cascade.
References
Troubleshooting & Optimization
Troubleshooting PROTAC BTK Degrader-6 hook effect in dose-response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BTK Degrader-6. The content is designed to address specific issues, particularly the "hook effect," that may be encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of the target protein at high concentrations of a PROTAC.[1][2] This results in a bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1] At excessively high concentrations, the PROTAC can form non-productive binary complexes with either the target protein (BTK) or the E3 ligase separately, which inhibits the formation of the productive ternary complex (BTK-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[2][3]
Q2: I am observing a bell-shaped dose-response curve with this compound. How can I confirm this is a hook effect?
A2: A bell-shaped curve is a strong indicator of the hook effect.[2] To confirm this, you should extend the dose-response range of your experiment. Ensure your concentration range is wide enough to clearly define the bell shape, with concentrations both significantly lower and higher than the apparent optimal concentration.[1] Additionally, performing a time-course experiment at both the optimal concentration and a higher, "hooked" concentration can provide further insight into the kinetics of degradation and ternary complex formation.[1]
Q3: My this compound shows weak or no degradation, even at high concentrations. What could be the issue?
A3: This could be due to several factors:
-
Testing within the hook effect region: Your entire concentration range might be on the right side of the bell curve where degradation is minimal. It is recommended to test a much broader range of concentrations, for example from 1 pM to 100 µM.[2]
-
Poor cell permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.[4] This can lead to low intracellular concentrations, masking the true degradation potential.[1] Consider performing a cell permeability assay to investigate this.[2]
-
Low E3 ligase expression: The cell line you are using must express the specific E3 ligase that your PROTAC is designed to recruit.[4] You can verify the expression levels of the E3 ligase (e.g., Cereblon or VHL) using techniques like Western blotting or qPCR.[4]
-
Compound integrity: Ensure that your this compound is properly stored and has not degraded. It is always best to use freshly prepared stock solutions.[4]
Q4: How can I mitigate the hook effect in my experiments with this compound?
A4: To mitigate the hook effect, you can:
-
Optimize the PROTAC concentration: The most straightforward approach is to perform a detailed dose-response experiment to identify the optimal concentration that yields maximum degradation (Dmax).[4] Subsequent experiments should be conducted at or below this optimal concentration.
-
Enhance ternary complex stability: While this is more of a drug design consideration, the stability of the ternary complex is a key factor. A more stable ternary complex is less likely to be disrupted by the formation of binary complexes at high PROTAC concentrations.[] This can be influenced by factors like the linker design of the PROTAC.[1]
Q5: How do I confirm that the degradation of BTK is dependent on the proteasome?
A5: To confirm proteasome-dependent degradation, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132).[4] If the degradation of BTK is prevented or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism of action is indeed proteasome-mediated.[4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments with this compound to illustrate the hook effect.
Table 1: Dose-Response Data for this compound Exhibiting a Hook Effect
| This compound Concentration (nM) | % BTK Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 3.18 | 50 (DC50) |
| 10 | 90 (Dmax) |
| 100 | 70 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| This compound | 3.18 | 90 | Pronounced hook effect observed above 10 nM. |
| Optimized PROTAC-B | 5 | 95 | Minimal hook effect up to 10 µM. |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: The Hook Effect Mechanism.
Caption: Simplified BTK Signaling Pathway.
Caption: Troubleshooting Workflow for Hook Effect.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated BTK Degradation
This protocol outlines the general steps for assessing BTK protein degradation via Western blotting.[1]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for BTK
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Plot the normalized BTK levels against the log of the PROTAC concentration.
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general method for assessing the formation of the BTK-PROTAC-E3 ligase ternary complex using AlphaLISA technology.[1]
Materials:
-
Tagged BTK protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., FLAG-tagged)
-
This compound
-
AlphaLISA assay buffer
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., streptavidin-coated, if using a biotinylated component)
-
384-well assay plate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the tagged BTK and E3 ligase in assay buffer.[1]
-
Assay Plate Setup: In a 384-well plate, add the tagged BTK, tagged E3 ligase, and the PROTAC dilutions. Include controls lacking the PROTAC or proteins.[1]
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate the plate in the dark.[1]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the dose-dependent formation and potential hook effect of the ternary complex.
Protocol 3: In Vitro Ubiquitination Assay
This protocol describes a general method to measure the ubiquitination of BTK mediated by this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant BTK protein
-
This compound
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Anti-BTK antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, BTK, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-BTK antibody to detect ubiquitinated forms of BTK, which will appear as a ladder of higher molecular weight bands. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating BTK.[6]
-
Data Analysis: Quantify the intensity of the ubiquitinated BTK bands to determine the effect of the PROTAC concentration on ubiquitination efficiency.
References
Technical Support Center: Optimizing PROTAC BTK Degrader Linker Length
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the linker length of PROTAC BTK degraders. While this guide refers to "PROTAC BTK Degrader-6" as a representative model, the principles, protocols, and troubleshooting steps are broadly applicable to the optimization of any Bruton's tyrosine kinase (BTK) targeting PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a PROTAC BTK degrader?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1] It consists of three main components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker that connects the two.[2][3]
The PROTAC works by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4] It forms a ternary complex, bringing BTK and the E3 ligase into close proximity.[2] This proximity allows the E3 ligase to tag the BTK protein with ubiquitin chains, marking it for destruction by the proteasome.[5][6] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[4][5]
Q2: Why is the linker length so critical for the efficacy of a BTK degrader?
The linker is a crucial determinant of PROTAC efficacy as its length and composition dictate the geometry and stability of the ternary complex (BTK-PROTAC-E3 Ligase).[7][8]
-
Too short: A short linker can cause steric hindrance, preventing the BTK and E3 ligase from binding simultaneously and forming a productive ternary complex.[8][9]
-
Too long: An excessively long linker may not effectively bring the two proteins into the correct orientation for efficient ubiquitination, resulting in a non-productive complex.[8][9]
Therefore, optimizing the linker length is a critical step to ensure the proper spatial arrangement for successful ubiquitination and subsequent degradation.[8]
Q3: What are the common types of linkers used in BTK PROTAC design?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[8][10] These are popular due to their ability to accommodate the formation of a productive ternary complex.[8] However, linker composition can also be modified with more rigid structures like piperazine (B1678402) or triazole rings to fine-tune physicochemical properties such as solubility, cell permeability, and conformational stability.[8][9]
Q4: What are the key parameters for measuring BTK degradation efficacy?
The efficacy of a PROTAC degrader is typically quantified by two main parameters:[11]
-
DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein (BTK). A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (maximum degradation level): The maximum percentage of the target protein that is degraded at saturating PROTAC concentrations.
These values are typically determined by generating a dose-response curve from a Western blot or other quantitative protein analysis experiment.[11][12]
Quantitative Data on Linker Optimization
Systematic optimization of the linker is essential for maximizing degradation potency. The following tables present data from a study on reversible covalent (RC) BTK degraders and a hypothetical case for "BTK Degrader-6" to illustrate the impact of linker length and composition on degradation efficiency.
Table 1: Impact of Linker Modification on BTK Degradation for RC Series Degraders Data sourced from a study on reversible covalent BTK degraders in MOLM-14 cells treated for 24 hours at a 200 nM concentration.[13]
| Degrader | Linker Modification | BTK Degradation (%) |
| RC-1 | Baseline PEG-based linker | 95% |
| RC-2 | Shortened linker | 75% |
| RC-3 | Extended linker | 90% |
| RC-4 | Linker with altered attachment point to Pomalidomide | 80% |
| RC-5 | Linker with alternative chemical composition | 85% |
Table 2: Hypothetical Optimization Data for "this compound" Series This table presents hypothetical data for illustrative purposes, demonstrating a typical structure-activity relationship (SAR) for linker length optimization.
| Degrader Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader-6a | PEG | 8 | >1000 | <10 |
| Degrader-6b | PEG | 12 | 150 | 75 |
| Degrader-6c | PEG | 16 | 15 | 95 |
| Degrader-6d | PEG | 20 | 85 | 80 |
| Degrader-6e | Alkyl | 15 | 25 | 92 |
Visual Diagrams
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.[14][15]
Caption: Catalytic mechanism of action for a PROTAC BTK degrader.[1][4]
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[16]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both BTK and the E3 ligase, but I don't observe any significant protein degradation.
This is a frequent challenge in PROTAC development.[8] The issue often lies not with the individual binding events but with the formation of a productive ternary complex.
-
Possible Cause 1: Suboptimal Linker Length or Composition. Even with strong binary affinities, the linker may not be the right length or flexibility to allow the BTK and E3 ligase to orient correctly for ubiquitination.[7][8] The geometry of the ternary complex is critical.
-
Possible Cause 2: No Productive Ubiquitination. A ternary complex may form, but it might not place the E3 ligase in a position to transfer ubiquitin to the accessible lysine (B10760008) residues on the BTK protein.[16]
Problem 2: I'm observing a "hook effect" where degradation decreases at higher concentrations of my BTK degrader.
The "hook effect" is a known phenomenon for PROTACs, resulting in a bell-shaped dose-response curve.[7][16]
-
Cause: At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BTK or PROTAC-E3 Ligase) rather than the productive ternary complex (BTK-PROTAC-E3 Ligase) required for degradation.[7][16]
-
Solution 1: Perform a Wide Dose-Response Experiment. Always test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration window for maximal degradation.[7][16]
-
Solution 2: Use Lower Concentrations. The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[16]
-
Solution 3: Use Biophysical Assays. Techniques like TR-FRET, SPR, or ITC can be used to measure ternary complex formation at different concentrations, helping to correlate the hook effect with the saturation of binary complexes.[16]
-
Problem 3: My BTK degrader is potent in biochemical assays but shows poor activity in cells.
-
Possible Cause: Poor Cell Permeability. PROTACs are often large molecules (high molecular weight) and may struggle to cross the cell membrane to reach their intracellular targets.[16][17]
-
Solution: Modify the linker to improve physicochemical properties. This can involve adjusting polarity or introducing chemical groups that facilitate cellular uptake.[9][16] Prodrug strategies can also be employed to mask polar groups until the PROTAC is inside the cell.[16] Cellular uptake and efflux assays can be used to quantify permeability.[8]
-
Key Experimental Protocols
Protocol 1: Western Blotting for Quantitative Assessment of BTK Degradation
This protocol allows for the quantification of BTK protein levels following treatment with a PROTAC degrader.[8][11]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., Mino, MOLM-14) at a consistent density. Allow cells to adhere overnight. Treat the cells with a range of concentrations of your BTK degrader (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control band intensity. Calculate the percentage of BTK degradation for each concentration relative to the vehicle-treated control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[11]
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay provides a homogenous method to detect and quantify the formation of the BTK-PROTAC-E3 ligase ternary complex in solution.[12]
-
Reagent Preparation: Obtain or prepare purified, active BTK protein and the E3 ligase complex (e.g., VHL-ElonginC-ElonginB). Label one protein with a lanthanide donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., GFP, fluorescein) using appropriate labeling kits.
-
Assay Setup: In a microplate, add fixed concentrations of the donor-labeled protein and the acceptor-labeled protein.
-
PROTAC Titration: Add the BTK degrader PROTAC in a serial dilution to the wells containing the labeled proteins. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the ternary complex to form and reach equilibrium.
-
Signal Measurement: Measure the TR-FRET signal using a compatible plate reader. Excite the donor fluorophore and measure the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio as a function of the PROTAC concentration. An increase in the signal indicates the formation of the ternary complex. A subsequent decrease at high concentrations can confirm the "hook effect".[12]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing lack of BTK degradation with PROTAC BTK Degrader-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTAC BTK Degrader-6. The information is tailored for scientists and drug development professionals engaged in targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN), forming a ternary complex.[1][4][5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to BTK.[5][6] The polyubiquitinated BTK is then recognized and degraded by the cell's proteasome, leading to the elimination of the entire protein, not just the inhibition of its kinase activity.[7][8]
Q2: What are the essential positive and negative controls for a BTK degradation experiment?
A2: To ensure data validity, the following controls are critical:
-
Vehicle Control (Negative): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC. This serves as the baseline for BTK levels.
-
Proteasome Inhibitor Control (Positive): Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding this compound. If the degrader is active, the proteasome inhibitor should "rescue" BTK from degradation, confirming a proteasome-dependent mechanism.
-
Inactive Control (Negative, if available): An ideal control is a structurally similar molecule that binds to BTK but not the E3 ligase, or vice-versa. This helps confirm that the degradation is dependent on the formation of the ternary complex.
Q3: How should this compound be stored and handled?
A3: For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier. Generally, solid compounds should be stored at -20°C. For stock solutions in solvents like DMSO, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles. Some CRBN-based PROTACs can be susceptible to hydrolysis, so proper storage is crucial for maintaining compound integrity.[9]
Troubleshooting Guide
Issue 1: Minimal or no BTK degradation is observed after treatment.
This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The relationship between PROTAC concentration and degradation is often bell-shaped (the "hook effect").[9] Too low a concentration is insufficient, while too high a concentration can lead to the formation of unproductive binary complexes. Action: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) and maximal degradation (Dmax).[10] |
| Cell Line Insuitability | Degradation efficiency is dependent on the endogenous expression levels of both BTK and the recruited E3 ligase, Cereblon (CRBN). Low expression of either protein will limit degradation. Action: Confirm the expression of both BTK and CRBN in your chosen cell line using Western Blot or qPCR. |
| Incorrect Timepoint | Protein degradation is a dynamic process. The optimal time for observing maximal degradation can vary between cell lines and experimental conditions. Action: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to identify the timepoint of maximal BTK reduction.[11] |
| Impaired Proteasome Function | PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system (UPS). Action: Use a proteasome inhibitor (e.g., MG-132) as a control. Pre-treatment with the inhibitor should prevent BTK degradation, confirming that the pathway is intact. |
| Compound Instability | Improper storage or handling can lead to compound degradation. Action: Ensure the compound has been stored correctly. If in doubt, verify the integrity and purity of the degrader using analytical methods like LC-MS. |
Issue 2: High levels of cell toxicity or unexpected off-target effects are observed.
| Potential Cause | Recommended Solution |
| Concentration Too High | High concentrations of the degrader can lead to off-target toxicity. Action: Lower the concentration. Use the lowest effective concentration that achieves maximal degradation (Dmax) while minimizing impact on cell viability. |
| On-Target Toxicity | The observed toxicity may be a direct consequence of BTK loss, as BTK is critical for the proliferation and survival of certain B-cell malignancies.[12] Action: Assess the known dependence of your cell line on BTK signaling. This may be an expected outcome of effective degradation. |
| Off-Target Degradation | The ligands used in the PROTAC may have their own off-target effects. The ibrutinib (B1684441) warhead can bind to other kinases, and the CRBN ligand (derived from immunomodulatory imide drugs) can induce degradation of other proteins like IKZF1/3.[12] Action: If off-target effects are suspected, perform proteomic analysis to identify other degraded proteins. Compare the phenotype to treatment with a BTK inhibitor (like ibrutinib) alone. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Degradation
This protocol details the steps to quantify BTK protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or controls (e.g., vehicle, MG-132) for the specified duration.[10]
-
-
Cell Lysis:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the culture dish or tube using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe a separate blot or the same blot (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and develop using an Enhanced Chemiluminescence (ECL) substrate. Capture the image using a digital imager.
-
Protocol 2: Cell Viability Assay
This protocol is used to assess the impact of BTK degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.[13]
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).[13]
-
Assay:
-
For CCK-8/MTS assays: Add 10 µL of the reagent solution to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
For CellTiter-Glo assays: Equilibrate the plate and reagent to room temperature. Add the reagent according to the manufacturer's instructions, mix, and measure luminescence.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Cell Line / Conditions | Reference |
| DC₅₀ (Degradation Concentration 50%) | 3.18 nM | Not specified | [14][15] |
| Recruited E3 Ligase | Cereblon (CRBN) | N/A | [1][4] |
| Biological Activity | Anti-inflammatory, inhibits NF-κB activation | RAW264.7 cells | [14] |
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
Minimizing off-target effects of PROTAC BTK Degrader-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of PROTAC BTK Degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK). It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the E3 ligase to polyubiquitinate BTK, marking it for degradation by the 26S proteasome.[1][2] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins catalytically.
Q2: What are the potential sources of off-target effects for this compound?
Off-target effects with PROTACs can arise from several factors:
-
Warhead Promiscuity: The ligand that binds to the target protein (the "warhead") may have affinity for other kinases or proteins with similar binding pockets. Ibrutinib, a common warhead for BTK degraders, is known to have off-target effects on kinases like EGFR, TEC, and ITK.[3][4][5]
-
E3 Ligase Ligand Effects: The ligand that recruits the E3 ligase (e.g., ligands for VHL or Cereblon) can have its own biological activity or lead to the degradation of endogenous substrates of that E3 ligase. For instance, pomalidomide-based ligands that recruit Cereblon (CRBN) can lead to the degradation of zinc-finger transcription factors like IKZF1 and IKZF3.[3]
-
Formation of Off-Target Ternary Complexes: The PROTAC may induce the formation of a ternary complex between the E3 ligase and an unintended protein, leading to its degradation.[3]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some key strategies:
-
Dose-Response Optimization: Perform a thorough dose-response experiment to identify the optimal concentration of this compound that maximizes BTK degradation while minimizing off-target effects. High concentrations can lead to the "hook effect," where degradation efficiency decreases, and may also increase the likelihood of off-target binding.
-
Use of Controls: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and, ideally, an inactive control PROTAC that cannot bind to either the target or the E3 ligase.
-
Orthogonal Validation: Confirm your findings using multiple, independent experimental approaches. For example, if you observe a phenotype upon treatment with this compound, try to rescue it by overexpressing a degradation-resistant mutant of BTK.
-
Global Proteomics Analysis: Employ mass spectrometry-based proteomics to get an unbiased, global view of protein level changes upon PROTAC treatment. This is the most comprehensive way to identify potential off-target degradation events.
-
Selective Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is engaging with BTK in cells at the concentrations used in your functional assays.[6][7][8][9]
Q4: I am observing the "hook effect" in my experiments. What is it and how can I address it?
The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) rather than the productive ternary complex (BTK-PROTAC-E3 ligase) required for degradation. To address this, perform a wide dose-response curve to identify the optimal concentration range for degradation and avoid using concentrations in the hook effect region for your functional experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High level of off-target protein degradation observed in proteomics. | 1. PROTAC concentration is too high.2. The warhead has low selectivity.3. The E3 ligase ligand is causing off-target effects. | 1. Perform a dose-response experiment and use the lowest effective concentration.2. If possible, test a PROTAC with a more selective BTK warhead.3. Use an alternative PROTAC that recruits a different E3 ligase. |
| Inconsistent BTK degradation between experiments. | 1. Cell passage number and confluency vary.2. Inconsistent PROTAC treatment time.3. Variability in lysate preparation or Western blot procedure. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Adhere to a strict treatment timeline for all experiments.3. Standardize all steps of the experimental protocol, from cell lysis to antibody incubation times. |
| No BTK degradation observed. | 1. The cell line does not express the necessary E3 ligase.2. Poor cell permeability of the PROTAC.3. The PROTAC is unstable in the cell culture medium. | 1. Confirm the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell line via Western blot or qPCR.2. If permeability is suspected, consider using a cell line known to be more permeable or consult with a medicinal chemist about potential PROTAC analogs with improved properties.3. Assess the stability of the PROTAC in your experimental media over the time course of your experiment. |
| Unexpected phenotype that does not correlate with BTK degradation levels. | 1. Off-target effects of the PROTAC.2. The phenotype is a result of BTK inhibition, not degradation.3. The phenotype is due to the degradation of a protein other than BTK. | 1. Perform global proteomics to identify potential off-target degradation.2. Compare the phenotype to that induced by a selective BTK inhibitor.3. Validate the involvement of any identified off-targets using techniques like siRNA or CRISPR-mediated knockout. |
Data Presentation
Table 1: Representative Selectivity Profile of BTK Degraders
The following table provides a representative selectivity profile for BTK degraders based on published data for similar compounds. This data is for illustrative purposes to highlight the importance of assessing off-target effects.
| Protein Kinase | Degrader A (Ibrutinib-based) % Degradation at 1 µM | Degrader B (Selective Warhead) % Degradation at 1 µM |
| BTK | >95% | >95% |
| EGFR | 60% | <10% |
| ITK | 75% | <15% |
| TEC | 80% | <20% |
| SRC | 40% | <5% |
| LYN | 35% | <5% |
Data is hypothetical and for illustrative purposes only.
Table 2: Quantitative Proteomics Summary for a Representative BTK Degrader
This table summarizes hypothetical quantitative proteomics data after treating cells with a BTK degrader for 24 hours.
| Protein | Log2 Fold Change (Degrader/Vehicle) | p-value | Comment |
| BTK | -4.5 | < 0.001 | On-target degradation |
| IKZF1 | -2.1 | < 0.01 | Known off-target of CRBN-based degraders |
| IKZF3 | -1.8 | < 0.01 | Known off-target of CRBN-based degraders |
| TEC | -1.5 | < 0.05 | Potential off-target due to warhead |
| Protein X | -1.2 | > 0.05 | Not statistically significant |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Mass Spectrometry-Based Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control (a known pan-kinase inhibitor) and a negative control (an inactive epimer of the PROTAC) if available.
-
Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse in a urea-based lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin overnight.[10]
-
Peptide Labeling (TMT/iTRAQ): For multiplexed analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the simultaneous analysis of multiple samples.[10]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][11]
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer. Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the vehicle control. These are your potential off-targets.
Western Blot for Validation of On-Target and Off-Target Degradation
This protocol is for the validation of degradation of specific proteins identified from proteomics or predicted as potential off-targets.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the proteomics experiment. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13][14]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-BTK) or potential off-target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13][14]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to BTK in a cellular context.[6][7][8][9]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations for a specified time.
-
Heat Shock: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble BTK in the supernatant at each temperature using Western blotting or an ELISA-based method. Ligand binding will stabilize BTK, resulting in a higher melting temperature (more soluble protein at higher temperatures) compared to the vehicle-treated control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. pelagobio.com [pelagobio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
PROTAC BTK Degrader-6 stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BTK Degrader-6. The information is designed to address common stability issues encountered in cell culture media and provide actionable solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in cell culture media?
A1: Like many PROTAC molecules, this compound can be susceptible to several stability issues in aqueous environments such as cell culture media. The primary concerns include:
-
Poor Aqueous Solubility: PROTACs are often large, complex molecules with low water solubility. This can lead to precipitation when diluting concentrated stock solutions (typically in DMSO) into aqueous cell culture media, resulting in inaccurate effective concentrations.
-
Hydrolytic Degradation: The linker and the E3 ligase ligand (a thalidomide (B1683933) derivative for CRBN recruiters) can be susceptible to hydrolysis in aqueous media, leading to the inactivation of the PROTAC.
-
Metabolic Instability: If using cell culture systems with metabolic activity (e.g., primary hepatocytes) or if the media is supplemented with serum containing active enzymes, the PROTAC can be metabolized, reducing its effective concentration over the course of a long experiment.
-
Adsorption to Plastics: Due to their hydrophobic nature, PROTACs can adsorb to the surface of plastic labware (e.g., plates, tubes), which can lower the actual concentration in the media.
Q2: My this compound is not showing the expected degradation of BTK. Could this be a stability issue?
A2: Yes, a lack of target degradation is a common consequence of PROTAC instability. If this compound degrades in the cell culture medium, its concentration will decrease over the incubation period, potentially falling below the level required to form a stable ternary complex (BTK-PROTAC-E3 ligase) and induce degradation. It is crucial to assess the stability of the PROTAC under your specific experimental conditions.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (BTK) or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.
Q4: How can I improve the solubility of this compound in my experiments?
A4: To improve solubility, consider using a co-solvent system for preparing your working solutions. For example, a mixture of DMSO, PEG300, and Tween-80 can help maintain solubility when diluting into aqueous media. Additionally, gentle warming and sonication can aid in dissolution. Always ensure the final concentration of organic solvents in your cell culture is low (typically <0.5%) to avoid cellular toxicity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Symptom | Possible Cause | Recommended Action |
| Precipitation observed in cell culture wells upon adding the PROTAC. | Poor aqueous solubility. | Prepare working solutions using a co-solvent formulation. Perform serial dilutions to minimize the final DMSO concentration. Visually inspect wells after compound addition. |
| Inconsistent or no BTK degradation observed. | PROTAC instability in media. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using LC-MS/MS. |
| "Hook effect" due to high PROTAC concentration. | Perform a wide dose-response experiment to identify the optimal degradation concentration. Test lower concentrations (in the nanomolar range). | |
| Low expression of the recruited E3 ligase (e.g., Cereblon) in the cell line. | Verify the expression level of the E3 ligase in your cell model using Western Blot or qPCR. | |
| Poor cell permeability of the PROTAC. | While difficult to modify the molecule, ensure that incubation times are sufficient. If possible, use a positive control PROTAC with known good cell permeability. | |
| High variability between replicate wells. | Inconsistent compound concentration due to precipitation or adsorption. | Use low-adsorption plates. Ensure complete solubilization of the PROTAC before adding to cells. Mix well during cell plating and compound addition. |
Data Presentation
While specific stability data for this compound in various cell culture media is not extensively published, the following tables provide representative stability and activity data for similar ibrutinib-based BTK PROTACs. This data can serve as a useful reference for experimental design.
Table 1: Representative Stability of an Ibrutinib-Based BTK PROTAC in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100% | 100% |
| 2 | ~95% | ~92% |
| 6 | ~85% | ~80% |
| 12 | ~70% | ~65% |
| 24 | ~50% | ~45% |
Note: This data is illustrative and the actual stability of this compound may vary.
Table 2: Biological Activity of this compound and a Reference Compound
| Compound | Target | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| This compound | BTK | 3.18 nM | 99.90% | RAW264.7 | [1] |
| MT802 (Reference) | BTK | 63.31 nM | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS
Objective: To quantify the concentration of this compound in cell culture media over time to determine its stability.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable molecule)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubation: Aliquot the PROTAC-containing medium into multiple wells or tubes. Place them in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the medium.
-
Quenching: Immediately quench the sample by adding it to a 4-fold excess of cold acetonitrile containing an internal standard. This will precipitate proteins and stop any enzymatic degradation.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitate.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Calculate the percentage of the PROTAC remaining compared to the 0-hour time point.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
Caption: Mechanism of action for PROTAC-mediated degradation of BTK.
Caption: Experimental workflow for assessing PROTAC stability in cell culture media.
Caption: Troubleshooting logic for lack of this compound activity.
References
Selecting the Optimal E3 Ligase for PROTAC BTK Degrader-6: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on selecting the optimal E3 ubiquitin ligase for PROTAC BTK Degrader-6, a potent degrader of Bruton's tyrosine kinase (BTK). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Which E3 ligase does this compound recruit?
A1: this compound incorporates a pomalidomide-derived ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This engagement facilitates the ubiquitination and subsequent proteasomal degradation of BTK. The reported degradation concentration (DC50) for this compound is approximately 3.18 nM.
Q2: What are the primary E3 ligases considered for BTK PROTACs, and what are their key differences?
A2: The two most predominantly utilized E3 ligases for PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice between them can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligands | Pomalidomide (B1683931), Thalidomide, Lenalidomide | Derivatives of HIF-1α peptide |
| Cellular Localization | Primarily nuclear, can shuttle to cytoplasm[2][] | Predominantly cytoplasmic[2][] |
| Catalytic Rate | Fast turnover rates[2][] | Forms longer-lived complexes[2][] |
| Expression | Abundant in hematopoietic cells[] | Widely expressed, but can be low in certain solid tumors and down-regulated in hypoxic conditions[2][] |
| Off-Target Effects | Potential for degradation of neo-substrates like zinc-finger transcription factors (e.g., IKZF1/3)[][4] | Generally considered to have a narrower substrate scope and fewer off-target effects[] |
Q3: Is a CRBN-based BTK degrader effective against common resistance mutations?
A3: Yes, CRBN-based BTK PROTACs have shown significant promise in overcoming the C481S mutation in BTK, which is a common cause of resistance to the irreversible inhibitor ibrutinib.[5][6] For instance, the CRBN-recruiting BTK PROTAC, MT-802, has been demonstrated to degrade both wild-type and C481S mutant BTK with equivalent potency.[5][7] This is a critical advantage of the degradation approach over simple inhibition.
Q4: Can I switch the E3 ligase ligand on my BTK PROTAC from CRBN to VHL?
A4: While theoretically possible, it is not a simple substitution. The linker and its attachment points to the warhead and the E3 ligase ligand are crucial for forming a stable and productive ternary complex. A different E3 ligase will likely require a different optimal linker length and geometry. Therefore, re-optimization of the linker is almost always necessary when switching the E3 ligase.[8]
Troubleshooting Guide
This guide addresses common issues encountered when developing and evaluating BTK PROTACs, with a focus on E3 ligase selection.
Issue 1: Poor degradation of BTK (High DC50, Low Dmax)
-
Possible Cause: Low expression of the recruited E3 ligase (CRBN or VHL) in the chosen cell line.
-
Solution:
-
Profile E3 Ligase Expression: Perform a western blot to quantify the protein levels of CRBN and VHL in your cell line.
-
Select an Appropriate Cell Line: Choose a cell line known to have higher endogenous expression of the desired E3 ligase.
-
E3 Ligase Overexpression: As a control experiment, transiently overexpress the E3 ligase to determine if its low level is the limiting factor.
-
-
-
Possible Cause: The PROTAC is not forming a stable ternary complex (BTK-PROTAC-E3 Ligase).
-
Solution:
-
Ternary Complex Formation Assays: Use biophysical assays such as TR-FRET or co-immunoprecipitation to confirm ternary complex formation.
-
Linker Optimization: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more optimal geometry for the ternary complex.
-
-
-
Possible Cause: The formed ternary complex is not in a productive conformation for ubiquitination.
-
Solution:
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay with purified BTK, E1, E2, and the E3 ligase complex to see if BTK is ubiquitinated in the presence of your PROTAC.
-
Switch E3 Ligase: The geometry of the ternary complex is highly dependent on the E3 ligase. A VHL-based PROTAC might adopt a more productive conformation than a CRBN-based one, or vice-versa.
-
-
Issue 2: "Hook Effect" Observed at High PROTAC Concentrations
-
Possible Cause: At high concentrations, the PROTAC forms binary complexes (BTK-PROTAC or E3 Ligase-PROTAC) that are not productive for degradation, thus reducing the efficiency.
-
Solution:
-
Perform a Wide Dose-Response: Use a broad range of concentrations to identify the optimal degradation window and the onset of the hook effect.
-
Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones.
-
-
Issue 3: Off-Target Protein Degradation
-
Possible Cause: The E3 ligase ligand has inherent off-target activities. For example, CRBN ligands can lead to the degradation of neosubstrates.[4]
-
Solution:
-
Proteomics Analysis: Use quantitative mass spectrometry to profile the proteome of cells treated with your PROTAC to identify any off-target degradation.
-
Switch E3 Ligase: VHL generally has a more restricted set of natural substrates and may offer a better selectivity profile.
-
Modify the E3 Ligase Ligand: For CRBN-based PROTACs, it may be possible to modify the pomalidomide moiety to reduce its affinity for neosubstrates.
-
-
Comparative Data of BTK PROTACs
| PROTAC | E3 Ligase | Target | DC50 | Dmax | Cell Line | Key Findings |
| This compound | CRBN | BTK | ~3.18 nM | >90% | Not Specified | Potent BTK degradation. |
| MT-802 | CRBN | BTK (WT & C481S) | <1 nM | >99% | MOLM-14, Ramos | Effective against wild-type and ibrutinib-resistant C481S mutant BTK.[5][9] |
| DD-03-171 | CRBN | BTK | ~100 nM | >90% | MOLM-14 | Demonstrates potent BTK degradation. |
| RC-1 | CRBN | BTK | 8-40 nM | Potent | MOLM-14 | Covalent-reversible PROTAC with potent BTK degradation.[10] |
| "Compound 7" (Xue et al.) | VHL | BTK | Not Specified | Potent | Not Specified | Covalent-reversible PROTAC utilizing VHL.[10] |
| SJF620 | VHL | BTK | 7.9 nM | >90% | Not Specified | Potent VHL-based BTK degrader.[9] |
Experimental Protocols & Visualizations
To aid in the selection and validation of the optimal E3 ligase for your BTK PROTAC, we provide the following detailed experimental protocols and visual workflows.
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTACs with different E3 ligases.
Protocol 1: Western Blot for BTK Degradation
This protocol outlines the steps to assess the degradation of BTK protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., TMD8, MOLM-14) at an appropriate density and allow them to adhere or stabilize in suspension overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate to visualize the bands.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC is inducing the ubiquitination of BTK.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.
-
Immunoprecipitate BTK using a specific anti-BTK antibody overnight.
-
Capture the immune complexes with protein A/G beads.
-
-
Western Blotting:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the proteins from the beads by boiling in sample buffer.
-
Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands indicates polyubiquitination of BTK.
-
Protocol 3: Cell Viability Assay
This protocol assesses the downstream functional effect of BTK degradation on cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat with a serial dilution of the PROTAC for a longer duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
By utilizing the information and protocols in this technical support center, researchers can make a more informed decision on the optimal E3 ligase for their BTK PROTAC development program and effectively troubleshoot any challenges that may arise.
References
- 1. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in PROTAC BTK Degrader-6 experiments
Welcome to the Technical Support Center for PROTAC BTK Degrader-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing lower-than-expected or no degradation of BTK protein.
A1: This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause:
-
Suboptimal PROTAC Concentration:
-
Issue: The concentration of this compound may be too high or too low. At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[1][2]
-
Solution: Perform a wide dose-response experiment, typically from low nanomolar to high micromolar concentrations, to identify the optimal concentration for BTK degradation and to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3][4]
-
-
Cell Line Suitability:
-
Issue: The cell line you are using may not be suitable for this PROTAC. This compound is a Cereblon (CRBN)-based degrader, and its efficacy is dependent on the expression levels of CRBN.[5][6]
-
Solution: Confirm that your cell line expresses sufficient levels of endogenous CRBN via Western blot or qPCR. If CRBN expression is low, consider using a different cell line known to have higher CRBN expression.
-
-
Compound Integrity:
-
Issue: The this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored correctly, typically at -20°C or -80°C, and protected from light. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
-
Experimental Timeline:
-
Issue: The incubation time may be too short to observe significant degradation.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for maximal BTK degradation.
-
Q2: I'm observing a "hook effect" in my dose-response curve. What does this mean and how can I address it?
A2: The "hook effect" is a characteristic phenomenon for many PROTACs where the degradation of the target protein decreases at high concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either BTK or the E3 ligase (CRBN) rather than the productive ternary complex required for degradation.
-
Interpretation: The presence of a hook effect is a strong indicator that your PROTAC is functioning through the expected mechanism of forming a ternary complex.
-
Addressing the Issue:
-
Dose-Response: The best way to address the hook effect is to perform a comprehensive dose-response experiment to identify the optimal concentration range that yields maximal degradation (Dmax) before the hook effect begins.
-
Focus on the "Sweet Spot": For subsequent experiments, use concentrations within the optimal degradation window.
-
Q3: My results show high cell toxicity that doesn't correlate with BTK degradation.
A3: This could be due to off-target effects of the PROTAC.
-
Potential Causes:
-
Warhead Off-Targets: The Ibrutinib-based warhead of this compound may have off-target kinase binding.
-
CRBN Neosubstrates: The CRBN E3 ligase ligand can sometimes induce the degradation of other proteins, known as neosubstrates.[7]
-
Compound Impurities: Impurities in your PROTAC sample could be contributing to toxicity.
-
-
Troubleshooting:
-
Proteomics: Perform unbiased proteomic profiling (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment with this compound.
-
Control Experiments: Include control compounds in your experiments, such as Ibrutinib alone and a non-binding version of the PROTAC, to differentiate between on-target and off-target toxicity.
-
Purity Analysis: Verify the purity of your this compound sample using techniques like HPLC-MS.
-
Q4: How can I confirm that the observed BTK degradation is proteasome-dependent?
A4: To confirm that the degradation of BTK is mediated by the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor.
-
Experimental Setup: Treat your cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132 or bortezomib.
-
Expected Outcome: If BTK degradation is rescued (i.e., BTK protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[8]
Data Presentation
The following tables summarize the expected quantitative data for this compound and provide a template for presenting your experimental results.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Reported Value | Experimental Result |
| DC50 | 3.18 nM[1] | [Enter your value] |
| Dmax | 99.9%[3] | [Enter your value] |
| Cell Line | [Specify cell line] | [Enter your cell line] |
| Time Point | [Specify time point] | [Enter your time point] |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| No BTK Degradation | Suboptimal Concentration | Wide Dose-Response (e.g., 0.1 nM - 10 µM) | Degradation observed at an optimal concentration range. |
| Low CRBN Expression | Western Blot for CRBN | Low or absent CRBN protein in the non-responsive cell line. | |
| Hook Effect | Excess PROTAC | Dose-Response Curve | A bell-shaped curve with decreased degradation at high concentrations. |
| High Toxicity | Off-Target Effects | Proteomics Analysis | Identification of other degraded proteins besides BTK. |
| Mechanism Confirmation | Proteasome-Independent | Co-treatment with Proteasome Inhibitor | BTK degradation is rescued in the presence of the inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for BTK Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK remaining relative to the vehicle control to determine DC50 and Dmax values.[9]
-
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation)
-
Cell Treatment:
-
Treat cells with this compound at a concentration that induces significant degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours).
-
Include a vehicle control and a co-treatment group with a proteasome inhibitor (e.g., 1 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619) in addition to protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the lysates with an anti-BTK antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
-
Western Blotting:
-
Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK. A high-molecular-weight smear or laddering indicates polyubiquitination.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
How to confirm productive ternary complex formation for PROTAC BTK Degrader-6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the productive ternary complex formation of PROTAC BTK Degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK). It functions as a heterobifunctional molecule, simultaneously binding to BTK and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (BTK–this compound–E3 ligase), leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][2][3] This targeted degradation approach offers a potential therapeutic strategy for conditions where BTK activity is pathogenic.
Q2: What are the critical first steps to confirm the activity of this compound?
The initial and most critical step is to demonstrate the formation of a stable and productive ternary complex.[4][5] The efficiency of this complex formation directly impacts the subsequent ubiquitination and degradation of the target protein, BTK. Both biophysical and cellular assays should be employed to validate this key mechanistic step.
Q3: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.
Q4: My PROTAC isn't causing degradation of BTK. What are the common reasons for this?
Several factors could contribute to a lack of BTK degradation. A primary reason could be inefficient ternary complex formation. Other potential issues include poor cell permeability of the PROTAC, the choice of an inappropriate E3 ligase that is not expressed or active in the experimental cell line, or the formation of a non-productive ternary complex that does not lead to ubiquitination. It is also important to ensure the stability and purity of your this compound compound.
Troubleshooting Guides
Issue 1: No or weak evidence of ternary complex formation in biophysical assays.
-
Potential Cause: Suboptimal protein quality or incorrect buffer conditions.
-
Troubleshooting Tip: Ensure high purity and proper folding of both BTK and the E3 ligase proteins. Optimize buffer conditions, including pH, salt concentration, and additives, to ensure protein stability and activity.
-
-
Potential Cause: Inaccurate protein or compound concentrations.
-
Troubleshooting Tip: Accurately determine the concentrations of all components. Use freshly prepared solutions for your experiments.
-
-
Potential Cause: The chosen assay is not sensitive enough for the interaction.
-
Troubleshooting Tip: Consider using a more sensitive technique. For example, if Surface Plasmon Resonance (SPR) is not showing a response, a proximity-based assay like FRET or AlphaLISA might be more suitable.
-
Issue 2: Ternary complex formation is observed, but cellular degradation of BTK is minimal.
-
Potential Cause: Poor cell permeability of this compound.
-
Troubleshooting Tip: Perform cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is entering the cells and binding to BTK.
-
-
Potential Cause: The E3 ligase recruited by this compound is not expressed or is inactive in the chosen cell line.
-
Troubleshooting Tip: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.
-
-
Potential Cause: Formation of a non-productive ternary complex.
-
Troubleshooting Tip: Even if a ternary complex forms, its geometry might not be optimal for ubiquitination. This often requires redesigning the linker of the PROTAC. Consider using in-cell ubiquitination assays to assess if BTK is being ubiquitinated in the presence of the PROTAC.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides illustrative data for a representative BTK PROTAC (MT-802) to guide researchers in their experimental design and data interpretation.
| Parameter | Value | Assay | Reference |
| This compound DC₅₀ | 3.18 nM | Cell-based degradation | [1][6] |
| MT-802 Binary Binding Affinity (BTK) | KD = 9.8 nM | ITC | [7] |
| MT-802 Binary Binding Affinity (CRBN) | KD = 1.6 μM | ITC | [7] |
| MT-802 Ternary Complex Cooperativity (α) | ~1 | ITC | [8] |
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a mixture of this compound and BTK protein over the sensor surface.
-
Data Analysis: A binding response will be observed if a ternary complex forms. By varying the concentrations of the PROTAC and BTK, the kinetics (kon, koff) and affinity (KD) of the ternary complex can be determined. The dissociation rate of the ternary complex is a critical parameter for predicting degradation efficiency.[9][10]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Experiment 1 (Binary BTK binding): Titrate this compound into a solution containing BTK protein.
-
Experiment 2 (Binary E3 ligase binding): Titrate this compound into a solution containing the E3 ligase.
-
Experiment 3 (Ternary complex formation): Titrate BTK into a solution containing a pre-formed complex of this compound and the E3 ligase.
-
Data Analysis: By comparing the binding affinities from these experiments, the cooperativity (α) of ternary complex formation can be calculated. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a solution-based format, making it suitable for high-throughput screening.
-
Labeling: Label BTK and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.
-
Assay: In the presence of this compound, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
Data Analysis: The intensity of the FRET signal is proportional to the amount of ternary complex formed. A bell-shaped dose-response curve is typically observed, confirming the "hook effect".[11][12]
Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Ternary Complex Formation
Co-IP is a gold-standard method to demonstrate the formation of protein complexes within a cellular environment.
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Use an antibody against the E3 ligase to pull down the complex.
-
Western Blotting: Probe the immunoprecipitated sample with an antibody against BTK. The presence of a BTK band confirms the formation of the ternary complex.[2][13][14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound engages with its target, BTK, inside the cell.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more thermally stable.
-
Analysis: Analyze the soluble fraction of BTK at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[15][16][17]
Visualizations
References
- 1. Buy this compound [smolecule.com]
- 2. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: PROTAC BTK Degrader-6 versus Ibrutinib in the Face of Resistant BTK Mutations
For researchers and drug development professionals navigating the challenges of acquired resistance in B-cell malignancies, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative to conventional kinase inhibitors. This guide provides an objective comparison of PROTAC BTK Degrader-6 and ibrutinib (B1684441), with a focus on their efficacy against resistant Bruton's tyrosine kinase (BTK) mutations, supported by experimental data.
Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[1] It acts by covalently binding to the cysteine 481 (C481) residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] However, the clinical efficacy of ibrutinib is often compromised by the emergence of resistance, most commonly through a mutation that substitutes cysteine with serine at position 481 (C481S).[1][3][4][5] This mutation disrupts the covalent binding of ibrutinib, rendering it a much less potent, reversible inhibitor.[3][4]
In contrast, PROTAC BTK degraders operate via a fundamentally different mechanism. These heterobifunctional molecules are designed to induce the degradation of the entire BTK protein.[6][7][8] A PROTAC molecule consists of a ligand that binds to the target protein (BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[6][7][9] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[8][10]
Comparative Efficacy in Resistant BTK Mutations
The key advantage of PROTAC BTK degraders lies in their ability to overcome resistance mediated by the C481S mutation. Since they do not rely on covalent binding to C481, their efficacy is maintained against this common resistance mechanism.[5][6][11]
Several studies have demonstrated the potent activity of various PROTAC BTK degraders against both wild-type and C481S mutant BTK. For instance, the PROTAC MT-802 has been shown to induce the degradation of both wild-type and C481S mutant BTK with high potency.[5][11] Similarly, the PROTAC P13I effectively degrades the C481S mutant and significantly inhibits the proliferation of cell lines expressing this mutation, whereas ibrutinib shows significantly reduced efficacy.[9] Another PROTAC, L18I, has demonstrated the ability to degrade various BTK mutants, including C481S, and inhibit the growth of ibrutinib-resistant tumors in vivo.[6]
This compound has been identified as a potent BTK degrader with a DC50 of 3.18 nM.[12][13] While direct comparative studies of this compound against ibrutinib in C481S mutant cell lines are not as extensively detailed in the provided search results, the general principle of PROTAC action suggests it would be effective.
Here's a summary of the key quantitative data for various PROTAC BTK degraders and ibrutinib:
| Compound | Target | Metric | Value | Cell Line/Context |
| This compound | BTK | DC50 | 3.18 nM | Not specified in provided results |
| MT-802 | BTK | DC50 | ~1 nM | Not specified in provided results |
| P13I | BTK-C481S | GI50 | ~28 nM | HBL-1 cells expressing BTK C481S mutant |
| Ibrutinib | BTK-C481S | GI50 | ~700 nM | HBL-1 cells expressing BTK C481S mutant |
| Ibrutinib | Wild-type BTK | IC50 | 0.5 nM | Enzymatic assay |
Mechanism of Action and Signaling Pathways
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells. BTK is a key downstream mediator in this pathway.
Caption: The B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Ibrutinib inhibits the kinase activity of BTK, thereby blocking downstream signaling. This compound, on the other hand, leads to the complete removal of the BTK protein.
Caption: Mechanisms of action for ibrutinib (inhibition) versus a PROTAC BTK degrader (degradation).
Off-Target Effects
Ibrutinib is known to have off-target activity against other kinases, such as EGFR, TEC, and ITK, which can lead to side effects.[6][9] Some PROTAC BTK degraders have been shown to have a more favorable selectivity profile, with reduced off-target kinase binding.[5][6][11] For example, MT-802 binds to fewer off-target kinases than ibrutinib.[5][11]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating BTK inhibitors and degraders.
Cell Viability and Proliferation Assays (GI50 Determination)
-
Cell Culture: HBL-1 cells, a diffuse large B-cell lymphoma cell line, are cultured in appropriate media. For resistance studies, cells are engineered to express the BTK C481S mutant.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds (e.g., this compound, ibrutinib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response curves to a non-linear regression model.
Caption: A generalized workflow for determining the efficacy of BTK degraders and inhibitors.
Western Blotting for BTK Degradation (DC50 Determination)
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC degrader for a defined time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against BTK and a loading control (e.g., GAPDH), followed by secondary antibodies.
-
Detection and Analysis: Protein bands are visualized, and the band intensities are quantified to determine the half-maximal degradation concentration (DC50).
Conclusion
PROTAC BTK degraders, including this compound, represent a powerful and innovative strategy to overcome acquired resistance to ibrutinib in B-cell malignancies. Their distinct mechanism of action, which involves the targeted degradation of the BTK protein, allows them to effectively eliminate both wild-type and clinically relevant mutant forms of BTK, such as C481S. The preclinical data for various BTK PROTACs demonstrate their potential for high potency and improved selectivity compared to ibrutinib. Further investigation and clinical development of these compounds are warranted to translate their promising preclinical activity into tangible benefits for patients with resistant disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 9. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
Comparing PROTAC BTK Degrader-6 to other BTK degraders like MT802
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prime target for therapeutic intervention in B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK offer a promising alternative to traditional small-molecule inhibitors. This guide provides a detailed comparison of two notable BTK degraders: PROTAC BTK Degrader-6 and MT-802, with a focus on their performance, supported by experimental data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and MT-802 are heterobifunctional molecules designed to harness the cell's endogenous ubiquitin-proteasome system to eliminate BTK. They consist of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon or VHL), and a linker connecting these two moieties. This tripartite assembly forms a ternary complex, bringing BTK in close proximity to the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.
Performance Comparison: Potency and Efficacy
The primary metric for evaluating the potency of a PROTAC is its half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% degradation of the target protein.
| Parameter | This compound | MT-802 | Reference(s) |
| BTK Ligand | Ibrutinib-based | Non-covalent BTK inhibitor | [1][2] |
| E3 Ligase Ligand | Cereblon (CRBN) | Cereblon (CRBN) | [1][2] |
| DC50 (in vitro) | 3.18 nM | 1 nM, 9.1 nM, 14.6 nM, 63.31 nM (cell line dependent) | [1][2][3][4] |
This compound has demonstrated high potency with a DC50 of 3.18 nM[1]. In a direct comparison within the same study, it was found to be significantly more potent than MT-802 (DC50 of 63.31 nM in that specific assay)[2].
MT-802 has shown variable but generally high potency across different studies, with reported DC50 values as low as 1 nM[1]. However, its performance can be cell line-dependent. A key advantage of MT-802 is its ability to effectively degrade both wild-type BTK and the C481S mutant, a common resistance mutation to the covalent BTK inhibitor ibrutinib[4].
In Vivo Performance and Pharmacokinetics
A critical differentiator for the clinical translation of PROTACs is their in vivo behavior, including efficacy and pharmacokinetic properties.
| Parameter | This compound | MT-802 | SJF620 (MT-802 Analog) | Reference(s) |
| In Vivo Efficacy | Demonstrated anti-inflammatory effects in a mouse zymosan-induced peritonitis model. | Not suitable for in vivo studies due to poor pharmacokinetics. | Potent BTK degradation in cellular assays. | [2][5][6][7][8] |
| Pharmacokinetics (Mouse) | Data not publicly available. | High clearance and short half-life. | Improved pharmacokinetic profile with a half-life of 1.64 hours. | [5][7][9] |
This compound has shown in vivo efficacy by reducing inflammatory responses in a mouse model[2]. This suggests that it possesses a pharmacokinetic profile amenable to in vivo studies, although detailed pharmacokinetic data is not publicly available.
MT-802 , despite its high in vitro potency, suffers from poor pharmacokinetic properties, including high clearance and a short half-life, which have limited its further in vivo development[5]. This led to the design of analogs like SJF620 , which incorporates a lenalidomide-based Cereblon ligand, resulting in a significantly improved pharmacokinetic profile while maintaining potent BTK degradation[5][6][7][8].
Selectivity Profile
The selectivity of a PROTAC is crucial to minimize off-target effects. The choice of the BTK ligand can significantly influence the selectivity profile.
This compound is based on the covalent inhibitor ibrutinib[2]. While effective, ibrutinib (B1684441) is known to have off-target activities against other kinases. Consequently, ibrutinib-based PROTACs may inherit some of this off-target activity.
MT-802 utilizes a non-covalent BTK ligand. PROTACs developed from more selective BTK inhibitors, such as GDC-0853, have been shown to have improved selectivity profiles compared to their ibrutinib-based counterparts[10][11]. This suggests that MT-802 and its derivatives may offer a better selectivity profile than PROTACs based on less selective inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate these BTK degraders.
Western Blotting for BTK Degradation (DC50 Determination)
This assay quantifies the amount of BTK protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment : Cells (e.g., NAMALWA, TMD8, or primary patient cells) are cultured and treated with a range of concentrations of the PROTAC degrader for a specified time (typically 18-24 hours).
-
Cell Lysis and Protein Quantification : Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured using an imaging system.
-
Data Analysis : The intensity of the BTK band is quantified and normalized to the loading control. The percentage of BTK degradation is calculated relative to a vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Model (Zymosan-Induced Peritonitis)
This model is used to assess the anti-inflammatory effects of BTK degraders in vivo.
-
Animal Model : Mice are used for this model of acute inflammation.
-
Compound Administration : this compound or a vehicle control is administered to the mice (e.g., by intraperitoneal injection) prior to the inflammatory challenge.
-
Induction of Peritonitis : Zymosan, a component of the yeast cell wall, is injected into the peritoneal cavity of the mice to induce an inflammatory response.
-
Assessment of Inflammation : After a set period, peritoneal lavage fluid is collected to measure the infiltration of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using techniques like flow cytometry and ELISA.
-
Data Analysis : The reduction in inflammatory cell count and cytokine levels in the PROTAC-treated group is compared to the vehicle-treated group to determine the in vivo anti-inflammatory efficacy.
Conclusion and Future Perspectives
Both this compound and MT-802 are potent degraders of BTK in vitro. This compound has demonstrated superior potency in a direct comparison and has shown promising in vivo anti-inflammatory activity. However, its pharmacokinetic profile and selectivity based on an ibrutinib scaffold warrant further investigation.
MT-802, while highly potent against both wild-type and C481S mutant BTK, is hampered by a poor pharmacokinetic profile, limiting its clinical potential. The development of its successor, SJF620, with improved pharmacokinetics, highlights the iterative nature of PROTAC design and the importance of optimizing for in vivo performance.
The choice between these or other BTK degraders will depend on the specific research or therapeutic context. For in vitro studies focused on the consequences of BTK degradation, both molecules can be valuable tools. For in vivo applications and potential clinical development, compounds with favorable pharmacokinetic and selectivity profiles, such as SJF620 and potentially this compound, represent more promising avenues. The continued development of novel BTK degraders with enhanced properties will undoubtedly expand the therapeutic options for patients with B-cell malignancies and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Cutting Edge of Kinase Degradation: A Comparative Selectivity Analysis of a PROTAC BTK Degrader
For researchers, scientists, and drug development professionals, this guide offers a deep dive into the kinome selectivity profile of PROTAC BTK Degrader-6. Through a comparative analysis with traditional Bruton's tyrosine kinase (BTK) inhibitors and a detailed exploration of the underlying experimental methodologies, we provide a comprehensive overview of this promising therapeutic modality.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, inducing the degradation of target proteins rather than merely inhibiting their function. This compound is an exemplary molecule in this class, designed to harness the cell's ubiquitin-proteasome system to eliminate BTK, a critical mediator in B-cell receptor signaling pathways.[1] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.[1] This guide will illuminate the enhanced selectivity of this compound across the human kinome, a key attribute for minimizing off-target effects and improving therapeutic outcomes.
Kinome Selectivity Profile: this compound vs. Conventional Inhibitors
A critical aspect of any kinase-targeted therapy is its selectivity. Off-target kinase inhibition can lead to a range of adverse effects. PROTACs, in principle, can offer superior selectivity compared to their parent inhibitors. By requiring the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, an additional layer of specificity is introduced.
While specific kinome-wide screening data for this compound is not publicly available, we can infer its likely selectivity profile based on data from well-characterized ibrutinib-based PROTACs, such as MT-802. Studies have shown that such PROTACs bind to fewer off-target kinases than their parent inhibitor, ibrutinib (B1684441).[1][2]
To provide a clear comparison, the following table summarizes the kinome selectivity data for the first-generation BTK inhibitor ibrutinib and the second-generation inhibitor acalabrutinib. This data serves as a benchmark to illustrate the expected selectivity improvements of a BTK PROTAC degrader.
| Compound | Type | Number of Off-Target Kinases (>65% inhibition at 1 µM) | Key Off-Target Families |
| Ibrutinib | First-Generation Covalent Inhibitor | ~40-50 | TEC, EGFR, SRC, JAK |
| Acalabrutinib | Second-Generation Covalent Inhibitor | ~5-10 | Minimal TEC and EGFR inhibition |
| This compound (Illustrative) | PROTAC Degrader | Expected to be lower than Ibrutinib | Expected to have minimal off-target activity |
Note: The data for this compound is illustrative and based on the principle of improved selectivity observed with other ibrutinib-based PROTACs. The data for Ibrutinib and Acalabrutinib is compiled from publicly available kinome scan datasets.
Unraveling the BTK Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Its activation downstream of the B-cell receptor (BCR) initiates a cascade of signaling events crucial for B-cell proliferation and survival. The following diagram illustrates the central position of BTK in this pathway.
Caption: Simplified schematic of the BTK signaling pathway.
Experimental Methodologies: Profiling Kinome Selectivity
The determination of a compound's kinome selectivity is a cornerstone of modern drug discovery. Several sophisticated techniques are employed to assess the interaction of a drug candidate with a broad spectrum of kinases. Below are detailed protocols for two of the most widely used methods.
KINOMEscan™ Assay: A Competitive Binding Approach
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of human kinases.
Experimental Workflow:
Caption: Workflow of the KINOMEscan™ competitive binding assay.
Detailed Protocol:
-
Assay Preparation: A kinase of interest is fused to a T7 phage. An active-site directed ligand for that kinase is immobilized on a solid support (e.g., beads).
-
Competition Assay: The kinase-phage construct is incubated with the immobilized ligand in the presence of the test compound (this compound) at a single concentration (e.g., 1 µM) or in a dose-response format. A DMSO control is run in parallel.
-
Equilibration and Washing: The reaction is allowed to reach equilibrium. Subsequently, the solid support is washed to remove any unbound kinase-phage constructs and the test compound.
-
Quantification: The amount of kinase-phage remaining bound to the solid support is quantified using quantitative polymerase chain reaction (qPCR) by amplifying the unique DNA tag of the T7 phage.
-
Data Interpretation: The qPCR signal is inversely proportional to the binding affinity of the test compound for the kinase. A lower signal indicates that the test compound has outcompeted the immobilized ligand for binding to the kinase's active site. The results are typically expressed as a percentage of the DMSO control.
Quantitative Proteomics-Based Kinome Profiling
This approach provides a more holistic view of a compound's selectivity within a cellular context by measuring changes in the abundance of kinases following treatment.
Experimental Workflow:
Caption: General workflow for proteomics-based kinome profiling.
Detailed Protocol:
-
Cell Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is treated with this compound at various concentrations and for different durations. A vehicle-treated control is included.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract the total proteome.
-
Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the corresponding proteins. The relative abundance of each identified protein is quantified across the different treatment conditions. A significant decrease in the abundance of a particular kinase in the PROTAC-treated samples compared to the control indicates that it is a target of the degrader.
Conclusion
This compound and similar molecules represent a paradigm shift in kinase-targeted therapies. Their mechanism of action, which leads to the catalytic degradation of the target protein, offers the potential for improved efficacy and a more durable response compared to traditional inhibitors. Crucially, the requirement for ternary complex formation can translate into a superior kinome selectivity profile, minimizing off-target effects and enhancing the safety of the treatment. The experimental methodologies outlined in this guide are essential tools for characterizing the selectivity of these next-generation therapeutics and for advancing the development of safer and more effective treatments for a range of diseases.
References
Unveiling the Selectivity of PROTAC BTK Degrader-6: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target protein degradation profile of PROTAC BTK Degrader-6 against alternative Bruton's tyrosine kinase (BTK) inhibitors and degraders. This analysis is supported by available experimental data to inform strategic decisions in drug discovery and development.
This compound, also identified as compound 15 in recent literature, is a potent, ibrutinib-based Proteolysis Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] It has demonstrated impressive in-vitro potency in degrading BTK, a critical mediator in B-cell receptor signaling and a validated target in various B-cell malignancies and inflammatory diseases. This guide delves into a comparative analysis of its performance, with a focus on off-target effects, a crucial aspect of drug safety and efficacy.
Performance Snapshot: BTK Degrader-6 vs. The Field
To provide a clear overview, the following tables summarize the on-target potency and known off-target profiles of this compound, other notable BTK PROTACs, and clinically approved BTK inhibitors.
Table 1: On-Target Degradation Efficiency of BTK PROTACs
| Compound | Target Ligand | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | Ibrutinib | CRBN | 3.18 | 99.90 | RAW264.7 |
| MT802 | Novel BTK Ligand | CRBN | 14.6 | >99 | NAMALWA |
| P13I | Ibrutinib | CRBN | ~10 (at 73% degradation) | 89 | RAMOS |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Comparative Selectivity Profile of BTK-Targeting Compounds
| Compound | Modality | Key Off-Targets Identified | Off-Target Data Source |
| This compound | PROTAC Degrader | Publicly available, comprehensive off-target proteomics data is not currently available. | - |
| Ibrutinib | Covalent Inhibitor | EGFR, ITK, TEC family kinases | Kinome Profiling |
| Acalabrutinib | Covalent Inhibitor | Fewer off-targets than ibrutinib, higher selectivity for BTK. | Kinome Profiling |
| Zanubrutinib | Covalent Inhibitor | Higher selectivity for BTK compared to ibrutinib, with fewer off-target effects. | Kinome Profiling |
| Pirtobrutinib | Non-covalent Inhibitor | Highly selective for BTK. | Kinome Profiling |
| P13I | PROTAC Degrader | No significant degradation of EGFR, ITK, TEC observed.[2] | Western Blot |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Detailed Experimental Protocols
For the rigorous evaluation of on-target and off-target protein degradation, the following methodologies are recommended.
Mass Spectrometry-Based Quantitative Proteomics for Off-Target Profiling
This method provides an unbiased, global view of proteome changes following treatment with a PROTAC.
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., RAW264.7, RAMOS) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (an inactive analogue of the PROTAC).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse using a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration using a BCA assay. An equal amount of protein from each sample is then denatured, reduced, alkylated, and digested overnight with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each condition with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexing of samples.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Proteins showing a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Western Blotting for Target and Off-Target Validation
This technique is used to confirm the degradation of specific proteins identified through proteomics or to assess on-target degradation.
-
Sample Preparation: Prepare cell lysates as described in the proteomics protocol.
-
SDS-PAGE: Separate proteins from the lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (BTK or a potential off-target protein) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., GAPDH, β-actin) to determine relative protein levels.
Concluding Remarks
This compound demonstrates high potency in degrading its intended target, BTK. Its development as an anti-inflammatory agent acting through the NF-κB pathway is a promising therapeutic strategy.[1] However, a comprehensive understanding of its off-target profile is paramount for its continued development. While data on the selectivity of approved BTK inhibitors and some other BTK PROTACs are available, there is a current lack of publicly accessible, in-depth off-target proteomics data for this compound.
Researchers and drug developers are encouraged to perform the described proteomics and validation experiments to generate a complete selectivity profile. This will enable a more thorough risk-benefit assessment and facilitate the rational design of next-generation degraders with improved safety and efficacy profiles. The experimental protocols and comparative data provided in this guide serve as a foundational resource for these critical investigations.
References
PROTAC BTK Degrader-6 Outperforms Ibrutinib in Resistant B-Cell Malignancies
A new class of targeted protein degraders, PROTAC BTK Degrader-6, demonstrates significant efficacy in preclinical models of ibrutinib-resistant B-cell cancers, offering a promising therapeutic strategy to overcome acquired resistance to conventional BTK inhibitors.
Researchers and clinicians in the field of oncology are continually challenged by the emergence of drug resistance. In the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) has been a transformative therapy. However, its long-term efficacy is often limited by the development of resistance, most commonly through a C481S mutation in the BTK protein, which prevents ibrutinib from binding effectively.
A novel therapeutic approach utilizing Proteolysis Targeting Chimeras (PROTACs) is showing great promise in addressing this clinical challenge. This compound is a bifunctional molecule that induces the degradation of the BTK protein, rather than simply inhibiting its enzymatic activity. This mechanism allows it to be effective against both wild-type and mutated forms of BTK, including the ibrutinib-resistant C481S mutant.[1]
Comparative Efficacy in Ibrutinib-Resistant Cell Lines
Experimental data from studies on various PROTAC BTK degraders, including those with similar mechanisms of action to this compound, highlight their superior performance in ibrutinib-resistant contexts.
| Compound | Cell Line | BTK Status | Efficacy Metric | Value |
| This compound (Compound 15) | Not Specified | Wild-Type | DC50 | 3.18 nM[2] |
| Ibrutinib | HBL-1 | C481S Mutant | GI50 | ~700 nM |
| BTK Degrader L6 | HBL-1 | C481S Mutant | IC50 | Lower than P13I[3] |
| BTK Degrader 15-271 | RAMOS | Wild-Type | Degradation at 30 nM | Strong[4] |
| BTK Degrader NC-1 | CLL patient cells | C481 Mutant | BTK Degradation | Effective[5] |
As the data indicates, while ibrutinib loses its efficacy in cell lines harboring the BTK C481S mutation, PROTAC BTK degraders maintain potent activity, effectively degrading the mutant protein and inhibiting cell proliferation. For instance, the GI50 value for ibrutinib in the BTK C481S mutant HBL-1 cell line is approximately 700 nM, whereas potent BTK degraders show activity in the low nanomolar range in similar resistant models.[3]
Mechanism of Action: A Paradigm Shift in BTK-Targeted Therapy
Unlike traditional inhibitors that occupy the active site of a kinase, PROTACs work by hijacking the cell's own protein disposal system. This compound consists of a ligand that binds to the BTK protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple BTK proteins, leading to a profound and sustained depletion of both wild-type and mutant BTK.
The BTK Signaling Pathway and Ibrutinib Resistance
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Ibrutinib's covalent binding to the C481 residue of BTK irreversibly inhibits its kinase activity, thereby blocking downstream signaling. The C481S mutation substitutes cysteine with serine, preventing this covalent bond and rendering ibrutinib ineffective.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Western Blot Analysis for BTK Degradation
This protocol is for the detection and quantification of BTK protein levels in cell lysates following treatment with BTK degraders.
1. Cell Lysis and Protein Quantification:
-
Treat ibrutinib-resistant lymphoma cells (e.g., HBL-1 with BTK C481S mutation) with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of this compound on the metabolic activity and viability of ibrutinib-resistant cells.
1. Cell Seeding:
-
Seed ibrutinib-resistant lymphoma cells in a 96-well plate at a predetermined optimal density in complete culture medium.
2. Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound, ibrutinib (as a control), and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and similar BTK-targeting PROTACs represent a significant advancement in the treatment of B-cell malignancies, particularly in the context of acquired resistance to ibrutinib. By inducing the degradation of the BTK protein, these novel agents can effectively eliminate both wild-type and mutant forms of the kinase, offering a durable therapeutic response. The preclinical data strongly support the continued development of PROTAC BTK degraders as a promising new class of therapeutics for patients with ibrutinib-resistant disease. Further clinical investigation is warranted to translate these promising findings into tangible benefits for patients.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
Validating the Mechanism of PROTAC BTK Degrader-6 through CRISPR Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BTK Degrader-6 with alternative Bruton's tyrosine kinase (BTK) degraders, supported by experimental data. It details the methodologies for key experiments, including CRISPR-Cas9 knockout, to validate the mechanism of action of this targeted protein degrader.
Unveiling the Mechanism of this compound
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest. This compound is engineered to target Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways, which is implicated in various B-cell malignancies.
The proposed mechanism involves this compound simultaneously binding to BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) for ibrutinib-based PROTACs.[1][2] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[] This targeted degradation approach offers a powerful alternative to traditional enzymatic inhibition.
To definitively validate this proposed mechanism, a CRISPR-Cas9-mediated knockout of the responsible E3 ligase is the gold standard. In this experimental setup, the degradation of BTK by this compound would be assessed in cells where the gene for the specific E3 ligase, hypothesized to be Cereblon (CRBN), has been knocked out. The expected outcome is that in the absence of the E3 ligase, the PROTAC will be unable to induce the degradation of BTK, thus confirming the indispensable role of the ligase in the degrader's mechanism of action.
Figure 1. Mechanism of Action of this compound.
Comparative Performance of BTK Degraders
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This compound has demonstrated high potency with a DC50 of 3.18 nM.[4][5][6] The following table provides a comparative overview of this compound and other notable BTK degraders.
| PROTAC | BTK Binder | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | Ibrutinib-based | Cereblon (presumed) | Not Specified | 3.18 | Not Specified | [4][5] |
| NC-1 | Non-covalent | Cereblon | Mino | 2.2 | 97 | [7] |
| IR-1 | Irreversible covalent | Cereblon | Mino | 8.9 | 93 | [7] |
| IR-2 | Irreversible covalent | Cereblon | Mino | 5.8 | 90 | [7] |
| RC-1 | Reversible covalent | Cereblon | Mino | 8.3 | 88 | [7] |
| RC-2 | Reversible covalent | Cereblon | Mino | 35 | 85 | [7] |
| RC-3 | Reversible covalent | Cereblon | Mino | 4.7 | 95 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
CRISPR-Cas9 Mediated Knockout of BTK/CRBN
This protocol outlines the generation of a BTK or Cereblon (CRBN) knockout cell line to validate the on-target activity and mechanism of this compound.
Figure 2. Experimental Workflow for CRISPR-Cas9 Knockout.
-
gRNA Design and Synthesis : Design single guide RNAs (sgRNAs) targeting a critical exon of the BTK or CRBN gene using a publicly available design tool. Synthesize the designed sgRNAs.
-
Cell Culture and Transfection : Culture a suitable human cell line (e.g., a B-cell lymphoma line such as TMD8 or Mino) under standard conditions. Co-transfect the cells with a Cas9-expressing plasmid and the synthesized sgRNA using a lipid-based transfection reagent or electroporation.
-
Single-Cell Cloning : Two days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed, or by limiting dilution.
-
Clonal Expansion and Screening : Expand the single-cell clones. Once confluent, screen for the presence of insertions or deletions (indels) in the target gene by PCR amplification of the target region followed by Sanger sequencing.
-
Validation of Knockout : Confirm the absence of the target protein (BTK or CRBN) in the edited clones by Western blot analysis.
Western Blot Analysis
This protocol is used to quantify the levels of BTK protein in cells following treatment with this compound.
-
Cell Lysis : Treat wild-type and knockout cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BTK, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Validating On-Target Effect through CRISPR Knockout
The logical framework for validating the on-target effect of this compound using CRISPR knockout is a cornerstone of its preclinical characterization.
Figure 3. Logical Framework for On-Target Validation.
By demonstrating that the degradation of BTK is contingent on the presence of the specific E3 ligase, researchers can confidently attribute the activity of this compound to its intended mechanism of action. This validation is a critical step in the preclinical development of this promising therapeutic agent.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the advantages of PROTAC BTK Degrader-6 over kinase inhibition
In the landscape of targeted therapies, particularly for B-cell malignancies and inflammatory diseases, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. Traditional therapeutic strategies have centered on kinase inhibition, effectively blocking the enzyme's catalytic activity. However, a novel modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially advantageous approach by inducing the targeted degradation of the BTK protein. This guide provides a detailed comparison of PROTAC BTK Degrader-6 and traditional BTK kinase inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
BTK Kinase Inhibitors: Occupancy-Driven Antagonism
BTK kinase inhibitors are small molecules that function by binding to the active site of the BTK enzyme, thereby preventing its kinase activity and halting downstream signaling.[1][2] This mechanism is "occupancy-driven," meaning the therapeutic effect is dependent on the continuous binding of the inhibitor to the BTK protein. These inhibitors can be either reversible or irreversible, with irreversible inhibitors like ibrutinib (B1684441) forming a covalent bond with a cysteine residue (Cys481) in the active site.[3]
This compound: Event-Driven Elimination
In contrast, this compound operates on an "event-driven" catalytic model.[4] It is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[4][5] This design facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK.[4] The polyubiquitinated BTK is then recognized and degraded by the cell's native protein disposal system, the proteasome.[4] This process results in the complete elimination of the BTK protein, including its enzymatic and scaffolding functions.[6]
Quantitative Comparison: Degrader vs. Inhibitors
The following table summarizes the key quantitative metrics for this compound and several well-established BTK kinase inhibitors. This data highlights the potent degradation activity of the PROTAC in comparison to the inhibitory activity of the kinase inhibitors.
| Compound | Mechanism of Action | Target | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line/System |
| This compound | Protein Degradation | BTK | 3.18 | 99.9 | - | Various |
| Ibrutinib | Kinase Inhibition (Irr) | BTK | - | - | 0.5 | Recombinant BTK |
| Acalabrutinib | Kinase Inhibition (Irr) | BTK | - | - | 5.1 | Recombinant BTK |
| Zanubrutinib | Kinase Inhibition (Irr) | BTK | - | - | <1 | Recombinant BTK |
DC50 (Degradation Concentration 50) is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable. IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Data compiled from multiple sources.[5][7][8][9][10]
Key Advantages of this compound
Targeted protein degradation with this compound offers several potential advantages over traditional kinase inhibition:
-
Overcoming Resistance: A significant challenge with kinase inhibitors is the emergence of resistance mutations, such as the C481S mutation in BTK, which can reduce the efficacy of covalent inhibitors like ibrutinib.[11] Since PROTACs can bind to other sites on the protein and do not rely on high-affinity binding to the active site for their catalytic activity, they can often degrade mutated proteins that are resistant to inhibition.[2][11]
-
Elimination of Scaffolding Functions: Beyond its catalytic role, BTK can act as a scaffold for other proteins in signaling complexes. Kinase inhibitors only block the enzymatic function, leaving the protein scaffold intact, which may allow for residual, non-catalytic signaling. PROTACs, by eliminating the entire protein, abrogate both enzymatic and scaffolding functions.[6]
-
Sustained Duration of Action: Because PROTACs act catalytically and result in the irreversible degradation of the target protein, their pharmacological effect can be more durable and sustained, potentially lasting longer than the pharmacokinetic half-life of the compound itself.[7][12] This contrasts with reversible kinase inhibitors, which require continuous target occupancy.
-
Improved Selectivity: The formation of a stable ternary complex (PROTAC-BTK-E3 ligase) can introduce an additional layer of specificity, potentially leading to fewer off-target effects compared to kinase inhibitors that may bind to other kinases with similar active site architectures.[2]
-
High Potency: As demonstrated by its low nanomolar DC50 value, this compound is highly potent in inducing the degradation of BTK.[5]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess and compare the activity of this compound and BTK kinase inhibitors.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of BTK protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages or B-cell lymphoma lines) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 8, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the BTK band intensities. The DC50 and Dmax values can be calculated from the dose-response curve.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (PROTAC or kinase inhibitor) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[7][12]
In Vivo Efficacy in a Zymosan-Induced Peritonitis Model
This protocol assesses the anti-inflammatory effects of this compound in a mouse model.
-
Animal Model: Use male C57BL/6 mice.
-
Compound Administration: Administer this compound (referred to as compound 15 in the cited study) or vehicle control to the mice via intraperitoneal injection.
-
Induction of Peritonitis: One hour after compound administration, inject zymosan A intraperitoneally to induce peritonitis.
-
Sample Collection: Four hours after the zymosan injection, euthanize the mice and collect peritoneal lavage fluid.
-
Analysis: Centrifuge the lavage fluid to pellet the cells. Count the total number of leukocytes in the supernatant. Measure the levels of pro-inflammatory cytokines (e.g., IL-1β and IL-6) in the supernatant using ELISA.
-
Data Evaluation: Compare the leukocyte infiltration and cytokine levels between the compound-treated and vehicle-treated groups to determine the in vivo anti-inflammatory efficacy.
Immunoprecipitation for BTK Ubiquitination
This assay confirms that the PROTAC-induced degradation of BTK is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., NEM) to preserve ubiquitinated proteins.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BTK antibody overnight at 4°C to capture BTK and its binding partners. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.
Visualizations
Signaling Pathways and Mechanisms
Caption: BTK signaling pathway and the mechanisms of kinase inhibition versus PROTAC-mediated degradation.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the evaluation of a BTK PROTAC versus a kinase inhibitor.
Logical Relationship of PROTAC Components
Caption: Logical relationship of the components of this compound.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 8. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Immunomart [immunomart.com]
- 11. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 12. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of PROTAC BTK Degrader-6: A Comparative Analysis Against Standard of Care
For Immediate Release
This guide provides a comparative overview of the in vivo efficacy of PROTAC BTK Degrader-6 against standard of care Bruton's tyrosine kinase (BTK) inhibitors. The content is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative in vivo efficacy studies of this compound against standard of care BTK inhibitors in oncological models are not publicly available at the time of this publication. The primary in vivo research on this compound (also known as Compound 15) has focused on its anti-inflammatory properties. To provide a relevant comparison in the context of B-cell malignancies, this guide includes data from a representative ibrutinib-based BTK PROTAC, UBX-382, for which direct in vivo comparisons with the standard of care inhibitor, ibrutinib (B1684441), are available.
Mechanism of Action: PROTAC BTK Degraders
Proteolysis-targeting chimeras (PROTACs) that target BTK represent a novel therapeutic modality. Unlike traditional BTK inhibitors that block the kinase activity, BTK PROTACs are bifunctional molecules designed to induce the degradation of the BTK protein. A BTK PROTAC consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism of action has the potential to overcome resistance mechanisms associated with traditional BTK inhibitors.
In Vivo Efficacy of this compound (Compound 15) in an Anti-inflammatory Model
Current in vivo data for this compound focuses on its anti-inflammatory effects in a zymosan-induced peritonitis mouse model. This model is used to assess the ability of a compound to reduce inflammation.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound (Compound 15) | Zymosan-induced peritonitis in mice | Not specified | Reduced inflammatory responses | [1] |
In Vivo Efficacy Comparison: Representative BTK PROTAC vs. Standard of Care in a B-Cell Lymphoma Model
To illustrate the potential of BTK degraders in oncology, the following table summarizes the in vivo efficacy of a representative ibrutinib-based BTK PROTAC, UBX-382, compared to the standard of care BTK inhibitor, ibrutinib, in a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.
| Compound | Animal Model | Cell Line | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| UBX-382 (BTK PROTAC) | Murine Xenograft | TMD-8 (WT BTK) | 3 mg/kg and 10 mg/kg, oral, daily for <2 weeks | Complete tumor regression | UBX-382 was highly effective in inhibiting tumor growth. | [2][3][4] |
| Ibrutinib (Standard of Care) | Murine Xenograft | TMD-8 (WT BTK) | Not specified | Inhibited tumor growth | Ibrutinib was effective, but UBX-382 showed complete regression. | [2][4] |
| UBX-382 (BTK PROTAC) | Murine Xenograft | TMD-8 (C481S mutant BTK) | Not specified | Significant tumor regression | UBX-382 overcame ibrutinib resistance conferred by the C481S mutation. | [2][3][4] |
| Ibrutinib (Standard of Care) | Murine Xenograft | TMD-8 (C481S mutant BTK) | Not specified | Did not inhibit tumor growth | Ibrutinib was ineffective against the C481S mutant. | [2][4] |
Experimental Protocols
Zymosan-Induced Peritonitis Mouse Model
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Peritonitis: Mice receive an intraperitoneal (i.p.) injection of zymosan A (typically 1 mg/mouse) suspended in sterile saline to induce peritonitis.[1]
-
Drug Administration: this compound is administered, often via intraperitoneal or oral route, at a specified time before or after zymosan injection.
-
Endpoint Analysis: At a predetermined time point after zymosan injection (e.g., 4-24 hours), mice are euthanized. The peritoneal cavity is lavaged with sterile saline. The collected lavage fluid is then analyzed for:
-
Total and differential leukocyte counts (neutrophils, macrophages) to quantify inflammatory cell infiltration.
-
Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using methods like ELISA.
-
B-Cell Lymphoma Xenograft Mouse Model
This protocol is a common method to assess the in vivo anti-tumor efficacy of therapeutic agents against B-cell lymphomas.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of human tumor cells.
-
Cell Line: A human B-cell lymphoma cell line, such as TMD-8 (for DLBCL), is cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups (e.g., vehicle control, PROTAC BTK degrader, standard of care inhibitor). Treatment is administered as per the defined schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). Tumor volumes and body weights are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or relevant tissues can be harvested to assess the levels of the target protein (BTK) by methods such as Western blot or immunohistochemistry to confirm the mechanism of action of the degrader.
Conclusion
This compound has demonstrated in vivo anti-inflammatory activity. While direct comparative studies in oncology are not yet available, the broader class of BTK PROTACs, exemplified by UBX-382, shows significant promise in preclinical cancer models. These degraders have been shown to be highly effective at inhibiting tumor growth and can overcome resistance to standard of care BTK inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of B-cell malignancies.
References
- 1. inotiv.com [inotiv.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for PROTAC BTK Degrader-6
For researchers, scientists, and drug development professionals handling PROTAC BTK Degrader-6, ensuring safe and compliant disposal is a critical component of laboratory operations. This document provides essential logistical information and procedural guidance for the proper disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. These details are vital for a comprehensive understanding and safe handling of the substance.
| Property | Value | Source |
| CAS Number | 2767204-39-5 | [1][2] |
| Molecular Formula | C45H47N11O6 | [2] |
| Molecular Weight | 837.942 g/mol | [2] |
| Purity | >95% | [2] |
| Storage Temperature | 2-8°C | [2] |
Immediate Safety and Disposal Protocols
Given that this compound is a potent, biologically active molecule designed for research purposes, it must be handled and disposed of with care to minimize exposure and environmental impact.[1][3][4] The following step-by-step guidance outlines the operational plan for its disposal.
Step 1: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier. The SDS provides comprehensive safety and handling information, including detailed disposal instructions tailored to the compound. Vendors such as MedchemExpress, ChemShuttle, and Immunomart should be contacted to request the SDS for this product.[1][2][5]
Step 2: Adhere to Institutional and Local Regulations
All disposal procedures must comply with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations for chemical waste. Consult with your institution's EHS department for specific protocols.
Step 3: Waste Segregation and Labeling
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
The label should clearly state "Hazardous Waste" and include the chemical name ("this compound"), CAS number (2767204-39-5), and any other information required by your institution.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams. Check the SDS for compatibility information.
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name, CAS number, and an approximate concentration of the active compound.
-
Step 4: Decontamination of Work Surfaces
-
At the end of any procedure involving this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) and equipment.
-
The choice of decontamination solution will depend on the solvent used and the stability of the compound. Consult the SDS for appropriate decontamination procedures.
-
All materials used for decontamination (e.g., wipes, absorbent pads) should be disposed of as solid hazardous waste.
Step 5: Arrange for Professional Disposal
-
Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS No.: 2767204-39-5; Synonyms: this compound [chemshuttle.com]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Immunomart [immunomart.com]
Essential Safety and Logistical Information for Handling PROTAC BTK Degrader-6
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel chemical entities is paramount. This document provides crucial safety protocols and logistical guidance for PROTAC BTK Degrader-6, a potent molecule designed for targeted protein degradation. Adherence to these procedures is vital for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound with a targeted biological effect, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A fit-tested N95 respirator or higher is advised, especially when handling the powder form. - Lab Coat: A dedicated lab coat, preferably disposable. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard lab coat. |
| Animal Dosing and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Safety glasses with side shields or a face shield. - Respiratory Protection: A fit-tested N95 respirator may be necessary depending on the dosing procedure and potential for aerosolization. - Lab Coat: A disposable lab coat or gown. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Lab Coat: A disposable, fluid-resistant lab coat or gown. |
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for a PROTAC (Proteolysis-Targeting Chimera) molecule like this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Safe Handling and Preparation of Stock Solutions:
-
Preparation: Before handling the compound, ensure that the designated workspace (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered. All necessary PPE should be donned correctly.
-
Weighing: When weighing the powdered form of this compound, use a microbalance within a ventilated enclosure to minimize the risk of inhalation. Use anti-static weighing paper or a suitable container.
-
Dissolving: To prepare a stock solution, carefully add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.
-
Decontamination: After preparation, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent. Dispose of all contaminated disposables as hazardous waste.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated liquid waste should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing the compound down the drain.
-
Sharps: Needles and other sharps used for animal dosing must be disposed of in a designated sharps container for hazardous materials.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Operational Workflow
The diagram below outlines the standard operational workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Step-by-step workflow for safe handling.
By implementing these safety and logistical measures, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work with innovative molecules like this compound is conducted responsibly and effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
